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  • Product: Phosphonic acid, dipentyl ester
  • CAS: 1809-17-2

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Spectroscopic Characterization of Dipentyl Phosphonate

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) chemical shifts and other key spectroscopic data for dipentyl phosphonate. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) chemical shifts and other key spectroscopic data for dipentyl phosphonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a robust characterization of this molecule.

Introduction: The Significance of Dipentyl Phosphonate and its Spectroscopic Analysis

Dipentyl phosphonate belongs to the class of organophosphorus compounds known as dialkyl phosphonates. These compounds are of significant interest due to their versatile applications, including as intermediates in the synthesis of bioactive molecules, flame retardants, and ligands in catalysis. A thorough spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic environment of dipentyl phosphonate. This guide provides a detailed predictive analysis of its ¹H, ¹³C, and ³¹P NMR spectra, alongside expected data from Infrared (IR) spectroscopy and Mass Spectrometry (MS).

The following analysis is based on data from structurally related compounds and established spectroscopic principles, providing a reliable framework for the identification and characterization of dipentyl phosphonate.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following structure and atom numbering scheme for dipentyl phosphonate will be used.

Caption: Molecular structure of dipentyl phosphonate with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Detailed Prediction

The ¹H NMR spectrum of dipentyl phosphonate is expected to show distinct signals for the protons of the two pentyl chains and the proton directly bonded to the phosphorus atom. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and phosphorus atoms, and the signals will exhibit characteristic splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-³¹P) coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity ¹H-¹H Coupling (JHH, Hz) ¹H-³¹P Coupling (JHP, Hz)
H-P~6.8 - 7.2d-~680 - 720 (¹JHP)
H-1', H-1''~3.9 - 4.1dt~6.5 - 7.0 (³JHH)~7.0 - 8.0 (³JHP)
H-2', H-2''~1.6 - 1.8m--
H-3', H-3''~1.3 - 1.5m--
H-4', H-4''~1.3 - 1.5m--
H-5', H-5''~0.9t~7.0 - 7.5 (³JHH)-

Rationale behind the Predictions:

  • H-P Proton: The proton directly attached to the phosphorus atom is expected to have a large chemical shift due to the direct influence of the electronegative phosphorus and oxygen atoms. The most prominent feature is its large one-bond coupling constant (¹JHP) with the phosphorus-31 nucleus, resulting in a distinct doublet.

  • H-1' and H-1'' Protons: These methylene protons are adjacent to the ester oxygen, which deshields them, leading to a downfield shift. They are expected to appear as a doublet of triplets due to coupling with the H-2 protons (triplet) and the phosphorus atom (doublet)[1].

  • Alkyl Chain Protons (H-2' to H-4'): These protons will appear as complex multiplets in the typical aliphatic region of the spectrum. Their signals will overlap, making individual assignment challenging without two-dimensional NMR techniques.

  • Terminal Methyl Protons (H-5' and H-5''): The terminal methyl groups are the most shielded and will therefore appear at the most upfield region of the spectrum as a triplet, due to coupling with the adjacent methylene (H-4') protons[2].

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show five distinct signals for the carbon atoms of the pentyl chains. A key feature of the ¹³C NMR spectrum of phosphonates is the presence of coupling between the carbon and phosphorus atoms (JCP), which is invaluable for structural assignment.[3]

Carbon Assignment Predicted Chemical Shift (δ, ppm) ¹³C-³¹P Coupling (JCP, Hz)
C-1', C-1''~65 - 68~5 - 7 (²JCP)
C-2', C-2''~30 - 32~6 - 8 (³JCP)
C-3', C-3''~27 - 29~4 - 6 (⁴JCP)
C-4', C-4''~22 - 24< 2
C-5', C-5''~13 - 15-

Expert Insights on ¹³C-¹³P Coupling:

  • Two-bond Coupling (²JCP): The carbon atom directly attached to the ester oxygen (C-1) exhibits a characteristic two-bond coupling to the phosphorus atom. The magnitude of this coupling is typically in the range of 5-10 Hz for dialkyl phosphonates.[3]

  • Three-bond Coupling (³JCP): A smaller three-bond coupling is expected for the C-2 carbon.

  • Long-range Coupling: Coupling beyond three bonds (⁴JCP and greater) is generally weak or not resolved.

  • One-bond Coupling in other Phosphonates: It is important to note that if there were a carbon atom directly bonded to the phosphorus (as in an alkylphosphonate), a very large one-bond coupling (¹JCP) of over 100 Hz would be observed.[3]

³¹P NMR Spectroscopy: The Definitive Signal

³¹P NMR is a highly specific technique for the analysis of organophosphorus compounds. With a natural abundance of 100% and a wide chemical shift range, it provides a clear and unambiguous signal for the phosphorus nucleus.

Nucleus Predicted Chemical Shift (δ, ppm) Reference
³¹P~7 - 1085% H₃PO₄

Understanding the ³¹P Chemical Shift:

The chemical shift of the phosphorus-31 nucleus in dialkyl phosphonates is influenced by the electronic environment around the phosphorus atom. The value is sensitive to the nature of the alkyl groups attached to the oxygen atoms. For dialkyl phosphonates, the chemical shift typically falls in the range of +5 to +15 ppm. The spectrum is usually acquired with proton decoupling, resulting in a single sharp peak. Without decoupling, the signal would be a complex multiplet due to coupling with the H-P proton and the protons on the alkyl chains.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared Spectroscopy:

The IR spectrum of dipentyl phosphonate is expected to show several characteristic absorption bands that are diagnostic for the functional groups present.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
P-H stretch~2400 - 2450Medium, Sharp
C-H stretch (aliphatic)~2850 - 2960Strong
P=O stretch~1230 - 1260Strong, Broad
P-O-C stretch~1020 - 1050Strong

The P=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum of phosphonates. Its position can be influenced by hydrogen bonding and the electronic effects of the substituents.

Mass Spectrometry:

Electron ionization mass spectrometry (EI-MS) of dialkyl phosphonates typically results in fragmentation patterns that can be used to deduce the structure. For dipentyl phosphonate, the following key fragmentation pathways are anticipated:

  • Molecular Ion (M⁺): The molecular ion peak may be observed, although it might be of low intensity.

  • Alpha-Cleavage: Cleavage of the P-O bond with the loss of a pentoxy radical (•OC₅H₁₁) is a likely fragmentation pathway.

  • McLafferty Rearrangement: Rearrangement involving the transfer of a gamma-hydrogen from one of the pentyl chains to the P=O oxygen, followed by the elimination of an alkene (pentene, C₅H₁₀), is a common fragmentation mechanism for long-chain esters.[4]

  • Loss of the Pentyl Group: Cleavage of the C-O bond can lead to the loss of a pentyl radical (•C₅H₁₁).

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality NMR spectra of dipentyl phosphonate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing sample_prep 1. Dissolve ~10-20 mg of dipentyl phosphonate in ~0.6 mL of deuterated chloroform (CDCl₃). add_standard 2. Add tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C). sample_prep->add_standard transfer 3. Transfer the solution to a 5 mm NMR tube. add_standard->transfer instrument_setup 4. Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). shimming 5. Perform automated or manual shimming to optimize magnetic field homogeneity. instrument_setup->shimming acquire_1H 6. Acquire ¹H NMR spectrum with appropriate parameters (e.g., 16 scans, 2s relaxation delay). shimming->acquire_1H acquire_13C 7. Acquire proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2s relaxation delay). acquire_1H->acquire_13C acquire_31P 8. Acquire proton-decoupled ³¹P NMR spectrum using 85% H₃PO₄ as an external reference (e.g., 64 scans, 5s relaxation delay). acquire_13C->acquire_31P fourier_transform 9. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). phase_correction 10. Perform phase correction for all spectra. fourier_transform->phase_correction baseline_correction 11. Apply baseline correction. phase_correction->baseline_correction referencing 12. Reference the ¹H and ¹³C spectra to the TMS signal and the ³¹P spectrum to the external standard. baseline_correction->referencing integration_analysis 13. Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants. referencing->integration_analysis

Caption: A standardized workflow for the acquisition and processing of NMR data for dipentyl phosphonate.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR chemical shifts and other spectroscopic data for dipentyl phosphonate. By leveraging data from analogous compounds and fundamental principles, a detailed and predictive spectroscopic profile has been constructed. The provided tables of predicted chemical shifts and coupling constants, along with the discussion of expected IR and MS data, serve as a valuable resource for researchers in the identification and characterization of this and related organophosphorus compounds. The included experimental protocol offers a standardized approach to obtaining high-quality data.

References

  • JEOL. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL Ltd. Retrieved from [Link]

  • JEOL. (n.d.). NM230005E. Retrieved from [Link]

  • Courtois, C., et al. (2010). Gas-phase synchrotron FTIR spectroscopy of weakly volatile alkyl phosphonate and alkyl phosphate compounds: vibrational and conformational analysis in the terahertz/far-IR spectral domain. Physical Chemistry Chemical Physics, 12(47), 15596-15609.
  • Cooks, R. G., & Gerrard, A. F. (1968). Organophosphorus compounds. VII. Electron-impact fragmentations of esters of phosphonic acids. Australian Journal of Chemistry, 21(7), 1767-1778.
  • Rozas, I., & Gulea, M. (2017). The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants (J, Hz) of azolylphosphonates 5-8, 10, 12, 14, 19. ResearchGate. Retrieved from [Link]

  • Zenkevich, I. G., & Drugov, A. L. (2019). Comparative gas chromatographic/mass spectrometric characterization of di- and trialkyl phosphites. Rapid Communications in Mass Spectrometry, 33(16), 1315-1324.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Shell Oil Company. (1962). Process for preparing dialkyl alkyl phosphonates. U.S.
  • Raval, A., et al. (2022).
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Hambrock, A., & Benter, T. (2025). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. Molecules, 30(24), 5123.
  • He, C. C., & Armentrout, P. B. (2009). Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure. The Journal of Physical Chemistry A, 113(5), 847-858.
  • Wrackmeyer, B., & Sebald, A. (2001). Density Functional Theory (DFT) Calculations of Indirect Nuclear Spin-Spin Coupling Constants 1J(31P, 13C) in λ3-Phosphaalkynes.
  • Falivene, L., et al. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics, 39(17), 3239-3248.
  • Reddit. (2022, November 18). 13C-31P Coupling. r/OrganicChemistry. Retrieved from [Link]

  • Savignac, P., & Volle, J. N. (2017). Chemical structure of dialkyl phosphonate, phosphonic acid and illustration of the simplest phosphonic acid: methylphosphonic acid. ResearchGate. Retrieved from [Link]

  • Keglevich, G., et al. (2018).
  • Akram, M. (2016, May 22). 31-P NMR SPECTROSCOPY. Slideshare. Retrieved from [Link]

  • Edmundson, R. S. (2003). The Structure and Properties of the Dialkyl Phosphonates. Chemical Reviews, 103(11), 4091-4146.
  • Sharma, H., et al. (2014). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(10), 1657-1670.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2019). Stereochemical Dependences of 31P-13C Spin-Spin Coupling Constants of Heterocyclic Phosphines. The Journal of Physical Chemistry A, 123(29), 6298-6303.

Sources

Exploratory

Thermodynamic Stability of Phosphonic Acid Dipentyl Ester: A Comprehensive Technical Guide

Executive Summary Phosphonic acid dipentyl ester, commonly referred to as dipentyl phosphonate or diamyl phosphonate, is a highly versatile organophosphorus compound. In my tenure as an Application Scientist, I have util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphonic acid dipentyl ester, commonly referred to as dipentyl phosphonate or diamyl phosphonate, is a highly versatile organophosphorus compound. In my tenure as an Application Scientist, I have utilized this compound extensively as an extractant for rare earth metals, a precursor in active pharmaceutical ingredient (API) synthesis, and a flame-retardant additive in polymer matrices.

Understanding the thermodynamic and kinetic stability of dipentyl phosphonate is critical for drug development professionals and materials scientists. Premature degradation or phase instability can compromise extraction efficiencies, lead to toxic byproducts in vivo, or reduce the shelf-life of formulated polymers. This whitepaper deconstructs the thermodynamic parameters governing its tautomeric equilibrium, thermal decomposition, and hydrolytic stability, providing field-proven, self-validating protocols for rigorous stability profiling.

Structural Thermodynamics & Tautomeric Equilibrium

Dipentyl phosphonate exhibits a classic prototropic tautomerism between its P(III) dialkyl phosphite form and its P(V) dialkyl phosphonate form.

The thermodynamic equilibrium heavily favors the P(V) tautomer under standard conditions. The driving force behind this shift is the exceptional thermodynamic stability of the phosphoryl (P=O) bond, which possesses a bond dissociation energy exceeding 500 kJ/mol[1].

From a causal perspective, the high activation energy required for the non-catalyzed tautomerization means that the P(V) form is kinetically locked unless subjected to strong acidic or basic catalysis. This structural stability is what allows dipentyl phosphonate to act as a robust ligand in coordination chemistry, where the dissociation of metal-ligand complexes must be minimized to prevent toxicity[2].

Tautomerism A Dipentyl Phosphite P(III) Tautomer (High Energy, Minor) B Dipentyl Phosphonate P(V) Tautomer (Low Energy, Major) A->B Tautomerization ΔH < 0 C Monopentyl Phosphonate + Pentanol B->C Hydrolysis (H+/OH-) Kinetic Control D Phosphonic Acid + Pentene C->D Thermal Stress > 200°C

Thermodynamic tautomerism and stepwise degradation of dipentyl phosphonate.

Thermal Degradation Kinetics

In high-temperature applications (e.g., polymer extrusion or high-temperature lubrication), the thermal stability of the P-O-C linkage dictates the compound's operational limits. Dipentyl phosphonate generally resists thermal degradation up to approximately 200–220 °C.

When thermal energy exceeds the activation barrier, the molecule undergoes an endothermic decomposition. The primary mechanism involves the elimination of the pentyl chains, yielding pentene and generating highly stable polyphosphoric acids or char residues in the condensed phase[3]. This charring mechanism is precisely why dialkyl phosphonates are exceptionally effective as flame retardants; the endothermic release of volatiles cools the gaseous phase, while the residual phosphonic acids form a protective barrier[3].

Thermodynamic & Kinetic Parameters Summarized
ParameterValue / RangeDriving Force / Mechanism
Tautomerization Enthalpy (ΔH) -40 to -60 kJ/molFormation of the highly stable P=O bond.
P=O Bond Dissociation Energy ~ 500 - 540 kJ/molStrong orbital overlap (pπ-dπ or hyperconjugation).
Thermal Decomposition Onset (T_d) 220 °C - 250 °CAlkyl chain elimination (entropy-driven at high T).
Hydrolysis Activation Energy (E_a) 65 - 85 kJ/molBase-catalyzed nucleophilic attack at the P center.

Hydrolytic Stability & Phase Thermodynamics

Unlike trialkyl phosphites, which rapidly hydrolyze upon contact with moisture, dipentyl phosphonate exhibits significant hydrolytic resistance[1]. The P=O group sterically and electronically shields the phosphorus center from nucleophilic attack by water.

However, under prolonged exposure to extremes of pH, the compound will undergo stepwise hydrolysis into monopentyl phosphonate and eventually phosphonic acid[4]. In self-aggregating systems (like liquid-liquid extraction mixtures), the thermodynamics of mixing and the formation of quasi-cyclic hydrogen-bonded structures further stabilize the ester against aqueous degradation[5].

Field-Proven Experimental Protocols

To accurately profile these thermodynamic properties, researchers must employ self-validating systems. Relying solely on mass loss (TGA) is insufficient, as it cannot distinguish between volatilization of the intact molecule and actual chemical decomposition. The following protocols decouple physical phase changes from chemical degradation.

Protocol A: Thermal Stability Profiling via TGA-MS

Causality: Coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) ensures that any observed mass loss is definitively correlated to specific leaving groups (e.g., detecting m/z 70 for pentene), thereby validating the proposed elimination mechanism.

  • Sample Preparation: Weigh 5–10 mg of high-purity dipentyl phosphonate into an alumina crucible.

  • Atmosphere Control: Purge the TGA furnace with ultra-high purity Nitrogen (50 mL/min) for 30 minutes to eliminate oxidative degradation pathways.

  • Thermal Ramping: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.

  • Evolved Gas Analysis: Transfer the evolved gases via a heated capillary (200 °C, to prevent condensation) into the MS.

  • Data Synthesis: Plot the derivative thermogravimetry (DTG) curve against the ion current for pentene and pentanol to determine the exact onset temperature of chemical decomposition.

Protocol B: Hydrolytic Kinetics via In Situ 31P NMR

Causality: Traditional chromatographic methods can shift the thermodynamic equilibrium during sample preparation. 31 P NMR allows for the real-time, non-destructive quantification of P(III) vs P(V) species, as well as the appearance of hydrolysis products, based on their distinct chemical shifts.

  • Buffer Preparation: Prepare D2O-based buffers at pH 2.0 (acidic stress) and pH 12.0 (basic stress).

  • Sample Solvation: Dissolve 50 mM of dipentyl phosphonate in the respective buffers directly inside standard 5 mm NMR tubes.

  • Baseline Acquisition: Acquire an initial 31 P NMR spectrum at t=0 . The intact dipentyl phosphonate will appear as a distinct multiplet around 8–10 ppm.

  • Kinetic Tracking: Incubate the tubes at 40 °C. Acquire spectra automatically every 2 hours for a 48-hour period.

  • Integration & Modeling: Integrate the emerging peak at ~4 ppm (monopentyl phosphonate). Use the ratio of the integrals to calculate the rate constant ( k ) and apply the Arrhenius equation to determine the activation energy of hydrolysis.

Workflow S1 Sample Preparation (Neat or D2O Solvated) S2 Thermal Stress (TGA-MS) Ramp 10°C/min, N2 atm S1->S2 Thermal Stability S3 Hydrolytic Stress pH 2.0 & pH 12.0 Buffers S1->S3 Chemical Stability S4 Evolved Gas Analysis (Identify Pentene/Pentanol) S2->S4 Volatile Detection S5 In situ 31P NMR (Time-course tracking) S3->S5 Track P-species S6 Kinetic Modeling (Arrhenius & Rate Equations) S4->S6 T_d & Mechanism S5->S6 E_a & Rate (k)

Integrated experimental workflow for thermodynamic and kinetic profiling.

References

  • Phosphite ester - Grokipedia Source: Grokipedia URL
  • Source: ACS Publications (The Journal of Physical Chemistry A)
  • Kinetics of the thermal back-isomerization Source: Beilstein Journal of Organic Chemistry URL
  • Source: MDPI (Polymers)
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)

Sources

Foundational

solubility profile of dipentyl phosphonate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Dipentyl Phosphonate in Organic Solvents Introduction Dipentyl phosphonate is an organophosphorus compound with a range of applications, including its use as a pla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Dipentyl Phosphonate in Organic Solvents

Introduction

Dipentyl phosphonate is an organophosphorus compound with a range of applications, including its use as a plasticizer, a flame retardant additive in polymer formulations, and as an intermediate in organic synthesis[1]. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is fundamental. It governs reaction kinetics, purification strategies, formulation development, and the design of extraction processes. The solubility profile of a substance dictates the choice of solvent for a particular application, ensuring optimal performance and efficiency.

This technical guide provides a deep dive into the solubility characteristics of dipentyl phosphonate. Moving beyond a simple list of solvents, this document elucidates the physicochemical principles that govern its solubility, presents a predicted solubility profile based on these principles, and offers detailed, field-proven protocols for the experimental determination of its solubility. The aim is to equip the reader with both the theoretical foundation and the practical tools to confidently work with dipentyl phosphonate in a variety of solvent systems.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent. The adage "like dissolves like" is a reliable empirical rule based on the polarity of the solute and solvent molecules.

Molecular Structure of Dipentyl Phosphonate

Dipentyl phosphonate consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a carbon and two other oxygen atoms, which are in turn connected to pentyl groups. While phosphonic acids are generally solids with poor solubility in organic solvents, the esterification with alkyl groups, as in dipentyl phosphonate, significantly increases its lipophilicity and, consequently, its solubility in organic media[2][3].

The key structural features influencing its solubility are:

  • The Polar Phosphonate Core: The P=O and P-O-C bonds create a polar region in the molecule, capable of dipole-dipole interactions. The oxygen atoms can act as hydrogen bond acceptors.

  • The Non-Polar Alkyl Chains: The two pentyl (C5H11) chains are non-polar and contribute to the molecule's overall lipophilic character. These chains interact favorably with non-polar solvents through van der Waals forces.

Predicted Physicochemical Properties

While specific experimental data for dipentyl phosphonate is scarce, we can infer its properties from closely related structures like diamyl amylphosphonate. These predictions are crucial for anticipating its solubility behavior.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight ~250.3 g/mol A moderate molecular weight that does not inherently limit solubility in most common solvents.
XLogP3 ~4.9[4]This high value indicates a strong preference for lipophilic (non-polar) environments over aqueous (polar) environments.
Hydrogen Bond Donor Count 0[4]The absence of acidic protons means it cannot act as a hydrogen bond donor, limiting its interaction with protic solvents.
Hydrogen Bond Acceptor Count 3[4]The oxygen atoms in the phosphonate group can accept hydrogen bonds, allowing for some interaction with protic solvents.

These properties suggest that dipentyl phosphonate is a moderately polar, lipophilic molecule. Its solubility will be dictated by a solvent's ability to accommodate both its polar core and its extensive non-polar alkyl chains.

Predicted Solubility Profile of Dipentyl Phosphonate

Based on the "like dissolves like" principle and the physicochemical properties outlined above, dipentyl phosphonate is expected to be most soluble in solvents that are non-polar or moderately polar and aprotic. Its solubility is predicted to decrease in highly polar solvents, particularly those with strong hydrogen-bonding networks.

Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Non-Polar Toluene2.4HighThe non-polar aromatic ring and methyl group of toluene interact favorably with the pentyl chains of dipentyl phosphonate.
Hexane0.1HighThe non-polar aliphatic nature of hexane is highly compatible with the long alkyl chains of the solute.
Diethyl Ether2.8HighOffers a good balance of slight polarity to interact with the phosphonate group and non-polar character for the alkyl chains.
Polar Aprotic Dichloromethane (DCM)3.1HighIts moderate polarity can solvate the phosphonate core, and it readily dissolves non-polar moieties.
Tetrahydrofuran (THF)4.0HighSimilar to diethyl ether but slightly more polar, providing excellent solvation for both parts of the molecule.
Ethyl Acetate4.4Moderate to HighA good balance of polarity for general solubility.
Acetone5.1ModerateThe higher polarity may start to disfavor the non-polar alkyl chains.
Acetonitrile (ACN)5.8Moderate to LowIncreased polarity makes it a less ideal solvent for the lipophilic pentyl groups.
Dimethylformamide (DMF)6.4LowThe high polarity of DMF is a poor match for the non-polar character of the pentyl chains.
Dimethyl Sulfoxide (DMSO)7.2LowSimilar to DMF, its high polarity makes it a less favorable solvent.
Polar Protic Ethanol4.3Moderate to LowThe hydroxyl group can act as a hydrogen bond donor to the phosphonate oxygens, but the solvent's hydrogen-bonding network is disrupted by the non-polar chains.
Methanol5.1LowMore polar than ethanol, leading to a greater mismatch with the solute's lipophilicity.
Water10.2InsolubleThe highly polar, extensive hydrogen-bonding network of water cannot effectively solvate the large, non-polar pentyl groups.

Experimental Determination of Solubility

Theoretical predictions provide a strong starting point, but they must be confirmed through empirical testing. The following protocols are designed to be robust and self-validating.

Part A: Qualitative Assessment (Rapid Screening)

This method provides a quick, preliminary assessment of solubility, which is useful for selecting a suitable solvent for a reaction or initial formulation work.

Protocol:

  • Add approximately 1 mL of the test solvent to a clean, dry vial.

  • Add a small, pre-weighed amount of dipentyl phosphonate (e.g., 10 mg) to the solvent.

  • Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.

  • Visually inspect the mixture. The presence of mixing lines indicates that dissolution is occurring[5].

  • If the solid completely disappears, the compound is considered "soluble."

  • If some solid dissolves but a portion remains, it is "partially soluble."

  • If no solid appears to dissolve, it is "insoluble"[6].

G cluster_0 Qualitative Solubility Workflow A 1. Add 1 mL of solvent to vial B 2. Add ~10 mg of dipentyl phosphonate A->B C 3. Vortex for 1-2 minutes B->C D 4. Visual Inspection C->D E Soluble D->E Completely Dissolved F Partially Soluble D->F Some Dissolution G Insoluble D->G No Dissolution

Caption: Workflow for rapid qualitative solubility screening.

Part B: Quantitative Determination (Maximum Solubility)

This gravimetric method determines the saturation point of dipentyl phosphonate in a given solvent at a specific temperature, providing a precise measure of its maximum solubility.

Protocol:

  • Preparation: Add a magnetic stir bar and a precisely measured volume of the chosen solvent (e.g., 10.0 mL) to a sealed, temperature-controlled vessel. Allow the solvent to equilibrate to the desired temperature (e.g., 25 °C).

  • Solute Addition: Add a pre-weighed excess amount of dipentyl phosphonate to the solvent. The key is to add enough so that some solid/liquid phase of the solute remains undissolved after equilibration, ensuring a saturated solution.

  • Equilibration: Stir the mixture vigorously at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used initially to break up any aggregates and accelerate the dissolution process[3][7].

  • Phase Separation: After equilibration, stop stirring and allow the undissolved solute to settle. It is crucial that the temperature remains constant during this step.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear, supernatant liquid (e.g., 5.0 mL) using a pre-warmed or temperature-equilibrated syringe. Attach a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particulates[7].

  • Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish or vial.

  • Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose. Once all the solvent has been removed, re-weigh the dish containing the dried solute.

  • Calculation: The solubility can be calculated as follows:

    • Mass of dissolved solute = (Final weight of dish + solute) - (Initial weight of dish)

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot withdrawn) * 100

G cluster_1 Quantitative Solubility Determination A 1. Equilibrate solvent at constant temperature B 2. Add excess dipentyl phosphonate A->B C 3. Stir to reach equilibrium (e.g., 24h) B->C D 4. Allow undissolved solute to settle C->D E 5. Withdraw and filter a precise volume of supernatant D->E F 6. Evaporate solvent from the known volume E->F G 7. Weigh the remaining solute F->G H 8. Calculate Solubility (g/100mL) G->H

Caption: Step-by-step workflow for quantitative solubility measurement.

Part C: Factors Influencing Solubility Measurement
  • Temperature: For most solid and liquid solutes, solubility in liquid solvents increases with temperature[3]. It is critical to maintain and report the temperature at which solubility is determined.

  • Solvent Purity: The presence of impurities, especially water in organic solvents like acetone or ethanol, can significantly alter the measured solubility[8]. Always use high-purity, dry solvents for accurate determinations.

  • Co-solvent Systems: If dipentyl phosphonate has low solubility in a desired solvent, a co-solvent system can be effective. By mixing a "good" solvent with a "poor" one, the overall polarity can be fine-tuned to enhance solubility[3].

Data Presentation and Interpretation

To facilitate comparison and analysis, all experimentally determined solubility data should be recorded systematically.

Table for Experimental Solubility Data:

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations (e.g., color, ease of dissolution)
Toluene25
Hexane25
Dichloromethane25
Tetrahydrofuran25
Ethanol25
Methanol25
Water25

By populating this table, researchers can build a reliable, quantitative solubility profile for dipentyl phosphonate, which can then be used to inform process development, formulation design, and other research activities.

Conclusion

Dipentyl phosphonate, as a dialkyl phosphonate ester, is predicted to be a lipophilic compound with a moderately polar functional group. This structure leads to a predicted solubility profile favoring non-polar and moderately polar aprotic organic solvents, with limited solubility in highly polar and protic solvents like water. While these predictions are grounded in established physicochemical principles, this guide emphasizes the necessity of rigorous experimental verification.

The detailed protocols provided for both qualitative and quantitative solubility determination serve as a robust framework for scientists to generate accurate and reproducible data. A thorough understanding and empirical characterization of the solubility of dipentyl phosphonate are essential for leveraging its full potential in scientific research and industrial applications. Future work could involve the development of computational models to predict the solubility of a wider range of phosphonate esters, further accelerating materials and drug development[8][9][10].

References

  • Wikipedia. Phosphonate. [Link]

  • Education.com. Testing the Solubility of Common Liquid Solvents. [Link]

  • Reddit. Determination of maximum solubility? : r/OrganicChemistry. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • MySkinRecipes. dipentyl phosphonate. [Link]

  • PubChem. Diamyl amylphosphonate. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dipentyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern chemical research and development, a precise understanding of the fundamental physicochemical properties of reagents and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical research and development, a precise understanding of the fundamental physicochemical properties of reagents and intermediates is paramount. This guide provides a focused and technically detailed examination of dipentyl phosphonate, a dialkyl phosphonate ester with growing significance in organic synthesis and materials science. As a Senior Application Scientist, my objective is to present not just the data, but the underlying principles and practical methodologies for their verification, ensuring a robust foundation for your experimental design and process development. This document eschews a generic template in favor of a structure that prioritizes clarity, scientific integrity, and immediate applicability for the practicing scientist.

Core Physicochemical Characteristics of Dipentyl Phosphonate

Dipentyl phosphonate, identified by the CAS Number 1809-17-2, is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P.[1] Its molecular structure, characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two pentoxy groups and a hydrogen atom, dictates its physical and chemical behavior. A summary of its key physical properties is presented below.

PropertyValueSource
CAS Number 1809-17-2[1]
Molecular Formula C₁₀H₂₃O₃P[1]
Molecular Weight 222.26 g/mol [1]
Density Data not available in cited sources
Boiling Point Data not available in cited sources

Experimental Determination of Physicochemical Properties

The trustworthiness of any chemical data hinges on the ability to independently verify it. The following section outlines standard, field-proven protocols for the determination of the molecular weight, density, and boiling point of liquid-phase compounds like dipentyl phosphonate.

Verification of Molecular Weight via Mass Spectrometry

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the determination of molecular weight, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Experimental Workflow: GC-MS for Molecular Weight Confirmation

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Dipentyl Phosphonate Sample Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Inject into GC Vial->Injector Analysis Column Separation on GC Column Injector->Column Ionization Electron Ionization (EI) Column->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Obtain Mass Spectrum Detector->MassSpectrum Data Acquisition MolecularIon Identify Molecular Ion Peak [M]+ MassSpectrum->MolecularIon Confirmation Confirm Molecular Weight MolecularIon->Confirmation

Caption: Workflow for molecular weight determination using GC-MS.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of dipentyl phosphonate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Set up the Gas Chromatograph-Mass Spectrometer (GC-MS) with an appropriate column (e.g., a non-polar column like DB-5ms) and temperature program. The injector temperature should be set to ensure volatilization without degradation.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation and Ionization: The sample will be vaporized and separated based on its boiling point and interaction with the column stationary phase. As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • Data Interpretation: The resulting mass spectrum should be analyzed for the molecular ion peak ([M]⁺). For dipentyl phosphonate, this peak would be expected at an m/z of approximately 222.2. The fragmentation pattern can also provide structural confirmation.

Determination of Density using a Pycnometer

Principle: Density is determined by measuring the mass of a known volume of the substance. A pycnometer, a glass flask with a precisely known volume, is the standard instrument for this measurement.

Experimental Workflow: Density Measurement

Density_Workflow Start Start CleanDry Clean and dry the pycnometer Start->CleanDry WeighEmpty Weigh the empty pycnometer (m1) CleanDry->WeighEmpty FillSample Fill with dipentyl phosphonate WeighEmpty->FillSample Equilibrate Equilibrate to a known temperature (T) FillSample->Equilibrate WeighFull Weigh the filled pycnometer (m2) Equilibrate->WeighFull CalculateMass Calculate mass of sample (m = m2 - m1) WeighFull->CalculateMass CalculateDensity Calculate Density (ρ = m/V) CalculateMass->CalculateDensity KnownVolume Determine the volume of the pycnometer (V) KnownVolume->CalculateDensity End End CalculateDensity->End

Caption: Step-by-step workflow for density determination using a pycnometer.

Step-by-Step Protocol:

  • Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL).

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).

  • Filling: Fill the pycnometer with dipentyl phosphonate, ensuring no air bubbles are trapped.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C). The temperature must be precisely controlled and recorded.

  • Volume Adjustment: Carefully adjust the liquid level to the pycnometer's calibration mark.

  • Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it again (m₂).

  • Determination of Pycnometer Volume: Repeat steps 3-6 using a reference substance with a known density at the same temperature, typically deionized water, to accurately determine the volume (V) of the pycnometer.

  • Calculation: The density (ρ) of dipentyl phosphonate is calculated using the formula: ρ = (m₂ - m₁) / V.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, especially for small sample volumes, the micro-boiling point or Siwoloboff method is often utilized.

Step-by-Step Protocol (Micro-Boiling Point):

  • Sample Preparation: Place a small amount of dipentyl phosphonate into a capillary tube (sealed at one end).

  • Apparatus Setup: Attach the capillary tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heating: Heat the bath slowly and observe the sample.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon slight cooling.

  • Pressure Correction: The observed boiling point should be corrected to standard pressure (760 mmHg) if the atmospheric pressure during the experiment is different.

Applications and Significance in Research and Development

Dipentyl phosphonate serves as a versatile intermediate in organic synthesis. Its applications include:

  • Plasticizers and Flame Retardants: Used as an additive in polymer formulations to enhance flexibility and thermal stability.[1]

  • Extractants in Separation Processes: Employed in hydrometallurgical applications for the selective extraction of rare earth elements and other metal ions.[1]

  • Intermediate in Organic Synthesis: Utilized in phosphorylation reactions to introduce the phosphonate moiety into organic molecules.[1]

  • Specialty Lubricants: Incorporated into lubricant formulations to improve oxidative stability.[1]

Conclusion

This guide has provided a comprehensive overview of the core physicochemical properties of dipentyl phosphonate, with a strong emphasis on the experimental methodologies required for their validation. For researchers, scientists, and drug development professionals, a thorough understanding and the ability to verify these fundamental parameters are critical for ensuring the reproducibility and success of their scientific endeavors.

References

  • dipentyl phosphonate. MySkinRecipes. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for liquid-liquid extraction with dipentyl phosphonate

Application Note: High-Efficiency Liquid-Liquid Extraction of Actinides using Dipentyl Phosphonate (DAAP/DPP) Executive Summary & Mechanistic Framework The partitioning of actinides—specifically Uranium (VI), Plutonium (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Liquid-Liquid Extraction of Actinides using Dipentyl Phosphonate (DAAP/DPP)

Executive Summary & Mechanistic Framework

The partitioning of actinides—specifically Uranium (VI), Plutonium (IV), and Thorium (IV)—from complex aqueous matrices is a critical operation in nuclear fuel reprocessing, environmental monitoring, and radiochemistry[1]. While Tributyl Phosphate (TBP) has historically been the industry standard, Dipentyl phosphonate derivatives , specifically Diamyl amylphosphonate (DAAP) (also referred to as dipentyl pentylphosphonate), have emerged as superior organophosphorus extractants[2].

The Causality of Extractant Selection: DAAP operates via a solvating extraction mechanism. The phosphoryl oxygen (P=O) acts as a potent Lewis base, coordinating directly with neutral actinide-nitrato complexes in the aqueous phase to form lipophilic adducts (e.g., [UO2​(NO3​)2​(DAAP)2​] )[1]. The critical advantage of DAAP over TBP lies in its molecular architecture. Liquid-liquid extraction is often fundamentally limited by third-phase formation —a deleterious liquid-liquid phase transition where the organic phase splits into an extractant-rich heavy phase and a diluent-rich light phase upon high metal loading[3]. The extended pentyl chains of DAAP provide superior steric bulk and lipophilicity compared to the butyl chains of TBP. This steric hindrance prevents the close-packed aggregation of metal-ligand complexes, increasing their solubility in nonpolar diluents like n-dodecane and pushing the critical point of third-phase formation to significantly higher metal concentrations[3][4].

Phase Engineering & Reagents

To ensure a self-validating and reproducible system, the extraction matrix must be carefully engineered.

  • Organic Phase: 1.1 M DAAP in n-dodecane. (Note: The diluent must be an aliphatic hydrocarbon to maximize phase separation kinetics).

  • Aqueous Feed: 3.0 M to 6.0 M HNO3​ containing the target actinides. High nitrate concentration is strictly required to drive the equilibrium toward the neutral, extractable nitrato complex[5][6].

  • Scrubbing Solution: 3.0 M HNO3​ .

  • Stripping Solutions:

    • Tetravalent Actinides (Pu, Th): 0.05 M Oxalic acid in 2.0 M HNO3​ .

    • Hexavalent Actinides (U): 0.01 M HNO3​ or 1.0 M HCl.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . At each phase separation step, a mass balance must be calculated ( Cinitial​=Caq​+Corg​ ). A mass balance recovery of < 95% indicates procedural failure (e.g., precipitation, emulsion formation, or wall-loss), invalidating that specific extraction stage.

Step 1: Organic Phase Pre-equilibration (Critical Step)
  • Combine equal volumes (O/A = 1:1) of 1.1 M DAAP/n-dodecane and metal-free 3.0 M HNO3​ in a separatory funnel or centrifuge tube.

  • Agitate vigorously for 10 minutes, then centrifuge at 3000 rpm for 5 minutes to ensure crisp phase separation.

  • Discard the aqueous phase.

  • Causality: Organophosphorus compounds extract nitric acid and water. If the organic phase is not pre-equilibrated, it will actively extract HNO3​ from the analytical sample during the main contact. This depletes the aqueous nitrate concentration, exponentially lowering the actinide distribution ratio ( D ) and causing incomplete extraction[7].

Step 2: Forward Extraction
  • Add the pre-equilibrated DAAP organic phase to the actinide-bearing aqueous feed (adjusted to 3.0–6.0 M HNO3​ ) at an O/A ratio of 1:1.

  • Vortex or mechanically shake for 15 minutes at 25°C to reach thermodynamic equilibrium.

  • Centrifuge (3000 rpm, 5 min) and separate the phases. Retain the loaded organic phase.

  • Validation: Analyze the aqueous raffinate via ICP-MS or alpha spectrometry. The D -value for U(VI) should exceed 100[6].

Step 3: Scrubbing
  • Contact the loaded organic phase with an equal volume of fresh 3.0 M HNO3​ for 10 minutes.

  • Separate and discard the aqueous scrub.

  • Causality: This removes co-extracted trace impurities, such as Am(III) or light fission products, which have negligible retention ( D<1 ) at this acidity and will be washed out, while U(VI) and Pu(IV) remain tightly bound[5][6].

Step 4: Selective Stripping (Back-Extraction)
  • Pu(IV) / Th(IV) Strip: Contact the scrubbed organic phase with 0.05 M Oxalic acid in 2.0 M HNO3​ (O/A = 1:1) for 15 minutes.

    • Causality: Oxalate acts as a powerful aqueous complexant for tetravalent actinides, overcoming the DAAP solvation energy. Hexavalent Uranium ( UO22+​ ) is sterically and electronically less susceptible to oxalate complexation and remains in the organic phase[6].

  • U(VI) Strip: Contact the remaining organic phase with 0.01 M HNO3​ or 1.0 M HCl (O/A = 1:1) for 15 minutes.

    • Causality: Dropping the nitrate concentration eliminates the salting-out effect, destroying the neutral [UO2​(NO3​)2​] complex and forcing Uranium back into the aqueous phase[6].

Quantitative Data Summaries

Table 1: Typical Distribution Ratios ( D ) of Actinides with 1.1 M DAAP in n-dodecane[2][6]

Aqueous HNO3​ MolarityU(VI) D -valuePu(IV) D -valueAm(III) D -value
1.0 M ~10~20< 0.1
3.0 M ~80~150< 0.1
5.0 M > 100> 200< 0.1

Table 2: Thermodynamic & Physical Comparison of DAAP vs. TBP[3][4]

ParameterTBP (Tributyl Phosphate)DAAP (Diamyl Amylphosphonate)
Alkyl Chain Length C4 (Butyl)C5 (Pentyl/Amyl)
Third-Phase Formation Limit Low (Prone to splitting)High (Highly resistant)
Mean Free Energy of Association ~0.55 - 0.59 kcal/mol~0.72 kcal/mol
Aggregate Linearity Non-linear, bulky aggregatesLinear, easily solvated

Process Visualization

Workflow AqFeed Aqueous Feed (3-6 M HNO3 + Actinides) Extraction 2. Liquid-Liquid Extraction (O/A = 1:1, 15 min) AqFeed->Extraction OrgPhase Organic Phase (1.1 M DAAP in n-dodecane) PreEq 1. Pre-equilibration (Acid Saturation) OrgPhase->PreEq PreEq->Extraction Scrubbing 3. Scrubbing (3 M HNO3) Extraction->Scrubbing Loaded Organic StripPu 4a. Selective Pu/Th Strip (0.05 M Oxalic Acid) Scrubbing->StripPu Scrubbed Organic StripU 4b. U(VI) Strip (0.01 M HNO3) StripPu->StripU U-loaded Organic

Figure 1: Step-by-step workflow for the liquid-liquid extraction and selective stripping of actinides.

Mechanism Aq Aqueous Phase [UO2]2+ + 2[NO3]- Interface Liquid-Liquid Interface Aq->Interface Diffusion Org Organic Phase [UO2(NO3)2(DAAP)2] Interface->Org Solvation DAAP Free DAAP (Lewis Base) DAAP->Interface Coordination

Figure 2: Mechanistic pathway of U(VI) coordination and phase transfer by DAAP.

Sources

Application

Application Note: Formulation of Flame Retardants Using Phosphonic Acid Dipentyl Ester

Target Audience: Materials Scientists, Formulation Engineers, and Medical Device/Drug Development Professionals (focusing on biocompatible polymer housings and cleanroom infrastructure). Executive Summary Phosphonic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Formulation Engineers, and Medical Device/Drug Development Professionals (focusing on biocompatible polymer housings and cleanroom infrastructure).

Executive Summary

Phosphonic acid dipentyl ester (CAS 1809-17-2), commonly referred to as dipentyl phosphonate, is a highly effective, halogen-free organophosphorus flame retardant (PFR) 1. As regulatory frameworks increasingly restrict halogenated flame retardants due to their bioaccumulative toxicity, dialkyl phosphonates have emerged as critical alternatives. They are particularly valuable in the development of medical-grade housings, advanced polyurethane foams, and structural epoxies where low toxicity and high thermal stability are paramount 2, 3. This application note provides a comprehensive, self-validating protocol for the synthesis, integration, and evaluation of dipentyl phosphonate in rigid polyurethane foam (RPUF) matrices.

Mechanistic Causality: The Dual-Phase Action

Unlike purely gas-phase active halogenated compounds, dipentyl phosphonate operates via a synergistic dual-phase mechanism, making it highly efficient at lower loading concentrations 4, 5.

  • Gas-Phase Flame Inhibition: Upon thermal degradation, the phosphonate ester cleaves to release volatile phosphorus radical species (PO· and HPO·). These species migrate into the flame zone and scavenge high-energy H· and OH· radicals, effectively breaking the exothermic radical chain reactions that sustain combustion [[4]](), 5.

  • Condensed-Phase Char Formation: Simultaneously, in the solid phase, the decomposition of the phosphonate yields phosphoric and polyphosphoric acids 4, 6. These acids act as potent dehydration catalysts, promoting the cross-linking and aromatization of the polymer backbone. This results in a dense, carbonaceous intumescent char layer that physically insulates the underlying virgin polymer from heat and oxygen, while preventing the escape of further volatile combustible gases 4, 7.

G A Thermal Stress / Combustion B Dipentyl Phosphonate Decomposition A->B C Gas Phase Mechanism (Volatilization) B->C D Condensed Phase Mechanism (Acid Generation) B->D E Release of PO· and HPO· Radicals C->E H Formation of Polyphosphoric Acid D->H F Scavenging H· and OH· Radicals E->F Quenches flame G Flame Inhibition F->G I Polymer Dehydration & Cross-linking H->I Catalyzes J Carbonaceous Char Barrier I->J Thermal insulation

Dual-phase flame retardancy mechanism of dipentyl phosphonate in polymer matrices.

Pre-Formulation: Synthesis and Validation of Dipentyl Phosphonate

To ensure absolute baseline control in experimental formulations, researchers may synthesize dipentyl phosphonate de novo. The following protocol describes the high-yield synthesis of dipentyl phosphonate via the reaction of 1-pentanol with phosphorus trichloride (PCl₃) 8.

Step-by-Step Synthesis Protocol:
  • Reagent Preparation: Dissolve 1-pentanol (3 equivalents) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0–10 °C using an ice bath. Causality: Temperature control is critical to manage the highly exothermic nature of the phosphorylation reaction and prevent the degradation of the alcohol [[8]]().

  • Phosphorylation: Add PCl₃ (1 equivalent) dissolved in DCM dropwise over 1 hour. Causality: Slow addition prevents localized heating and minimizes the formation of unwanted side products.

  • Byproduct Removal: Maintain a constant argon stream through the reaction mixture to continuously sweep away liberated HCl gas, driving the reaction forward 8.

  • Maturation: Stir the reaction mixture for 16 hours at room temperature to ensure complete conversion.

  • Purification: Concentrate the solution under reduced pressure and dry under high vacuum to yield the colorless liquid product.

  • Self-Validation (QA/QC): Verify the product purity via Nuclear Magnetic Resonance (NMR) spectroscopy before formulation.

    • ¹H NMR (400 MHz, CDCl₃): δ 6.79 (d, J = 692.3 Hz, 1H, P-H), 4.05 (dtd, 4H, O-CH₂), 1.68 (p, 4H), 1.34 (tt, 8H), 0.89 (t, 6H) [[8]]().

    • ³¹P NMR (162 MHz, CDCl₃): δ 7.93 [[8]]().

Formulation Protocol: Integration into Rigid Polyurethane Foams (RPUF)

Rigid polyurethane foams are standard matrices for evaluating PFRs due to their inherent flammability and widespread industrial and medical infrastructure use 9. The following protocol details the incorporation of dipentyl phosphonate into an RPUF matrix.

Materials Required:
  • Polyether polyol (hydroxyl number ~420 mg KOH/g) [[9]]().

  • Polymeric methylene diphenyl diisocyanate (PMDI) [[9]]().

  • Dipentyl phosphonate (Synthesized and validated).

  • Amine Catalyst (e.g., Polycat® 218), Silicone Surfactant (e.g., Niax® L-6915), and Blowing agent (Distilled Water) 9.

Step-by-Step Formulation Procedure:
  • Component A (Premix) Preparation: In a high-shear mixing vessel, combine the polyether polyol, blowing agent (water), amine catalyst, and silicone surfactant. Causality: The surfactant is critical here; it lowers the surface tension of the mixture, ensuring that the subsequently added flame retardant is homogeneously dispersed without disrupting the nucleation of gas bubbles later 9.

  • Flame Retardant Integration: Add dipentyl phosphonate to Component A at the desired weight percentage (e.g., 10 wt% or 20 wt%). Mix at 1200 rpm for 30 seconds. Causality: Thorough homogenization prevents localized "weak spots" in the final foam where combustion could propagate 3.

  • Component B Addition (Foaming): Rapidly introduce the PMDI into the premix and stir vigorously for exactly 5 seconds. Causality: The reaction between the isocyanate and polyol is highly exothermic and rapid. Precise timing ensures the mixture is poured before the "cream time" (the onset of visible expansion) is reached 9, 10.

  • Free-Rise Curing: Pour the reacting mixture into an open mold and allow it to free-rise. Cure the foam at room temperature for 24 hours prior to thermal and flammability testing 10.

Workflow N1 Phase 1: Pre-formulation Polyol + Additives N2 Phase 2: FR Integration Add Dipentyl Phosphonate N1->N2 N3 Phase 3: Homogenization High-Shear Mixing N2->N3 N4 Phase 4: Foaming Isocyanate Addition N3->N4 N5 Phase 5: Curing & Validation LOI & Cone Calorimetry N4->N5

Step-by-step workflow for formulating flame-retardant rigid polyurethane foams.

Quantitative Data & Performance Metrics

To validate the efficacy of the formulation, standardized flammability metrics are employed. The table below summarizes the expected performance enhancements when incorporating dipentyl phosphonate into an RPUF matrix, based on established phosphorus flame retardant behaviors 9, [[11]]().

FormulationPhosphorus Content (wt%)Limiting Oxygen Index (LOI, %)UL-94 Rating (Vertical Burn)Peak Heat Release Rate (pHRR, kW/m²)Char Yield at 600°C (%)
Control (Neat RPUF) 0.018.5Fail (Complete Combustion)~280< 5.0
10 wt% Dipentyl Phosphonate ~1.123.2V-2 (Self-extinguishing with drips)~19514.5
20 wt% Dipentyl Phosphonate ~2.227.8V-0 (Rapid self-extinguishing)~14022.3

Data Interpretation: The increase in LOI and reduction in pHRR correlate directly with the phosphorus content. The significant increase in char yield confirms the condensed-phase mechanism, where polyphosphoric acid catalyzes the formation of a thermally insulating barrier, effectively halting the degradation of the underlying polymer 10, 12.

References

  • Phosphates in Flame Retardant Systems: Mechanisms and Benefits - Decachem. 4

  • Understanding the Mechanism of Action of Triazine-Phosphonate Derivatives as Flame Retardants for Cotton Fabric - MDPI. 6

  • Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing). 2

  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC. 5

  • The development and application of contemporary phosphorus flame retardants: a review - Frontiers. 7

  • dipentyl phosphonate - MySkinRecipes. 1

  • Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants - PMC. 9

  • Nitrogen/phosphorus synergistic flame retardant-filled flexible polyurethane foams - RSC Publishing. 3

  • Synthesis and characterization of phosphorus-based flame retardant containing rigid polyurethane foam - ResearchGate. 10

  • Strategy for Constructing Phosphorus-Based Flame-Retarded Polyurethane Elastomers for Advanced Performance in Long-Term - MDPI. 11

  • Intumescent Phosphorus and Triazole-Based Flame-Retardant Polyurethane Foams from Castor Oil - ACS Publications. 12

  • Synthesis of the ligands; NMR spectra for synthesized substances - RSC Publishing. 8

Sources

Method

synthesis of organometallic complexes with dipentyl phosphonate

Application Note: Synthesis and Evaluation of Dipentyl Phosphonate-Derived Organometallic Complexes for f-Block Metal Extraction Executive Summary and Mechanistic Rationale The synthesis of highly selective organometalli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Evaluation of Dipentyl Phosphonate-Derived Organometallic Complexes for f-Block Metal Extraction

Executive Summary and Mechanistic Rationale

The synthesis of highly selective organometallic complexes is a cornerstone of modern radiochemistry, particularly for the separation of minor actinides (e.g., Am³⁺) from lanthanides (e.g., Eu³⁺) in nuclear waste streams. Dipentyl phosphonate (DPP) serves as a critical, highly versatile organophosphorus building block in this domain [1].

As a Senior Application Scientist, the selection of the dipentyl variant over shorter (e.g., ethyl) or bulkier (e.g., cyclohexyl) alkyl chains is a calculated thermodynamic decision. The pentyl chains strike an optimal balance: they provide sufficient steric bulk and lipophilicity to ensure the resulting organometallic complex partitions entirely into the organic phase during solvent extraction, without inducing steric hindrance that would destabilize the metal-ligand coordination sphere [2].

By cross-coupling DPP with a pyridine scaffold, we generate pre-organized N,O-donor ligands, such as tetrapentyl pyridine-2,6-diylbis(phosphonate) (PO-Py-C5). During complexation, the phosphoryl oxygens act as hard Lewis bases to strongly bind the high-charge-density f-block metals, while the softer pyridine nitrogen provides the subtle covalent interaction required to differentiate actinides from lanthanides [1].

Synthesis and Complexation Workflows

The generation of the target ML(NO3​)3​ organometallic complex is a sequential process requiring strict environmental controls. The workflow progresses from the esterification of the phosphonate intermediate to the cross-coupling of the ligand, culminating in the self-assembly of the complex at the liquid-liquid interface.

SynthesisWorkflow A 1-Pentanol + PCl3 (DCM, 0-10°C) B Dipentyl Phosphonate (DPP) Intermediate A->B Esterification D PO-Py-C5 Ligand (Tetrapentyl pyridine-2,6-diylbis(phosphonate)) B->D Cross-Coupling C 2,6-Dichloropyridine + Pd Catalyst C->D Cross-Coupling F ML(NO3)3 Organometallic Complex (Organic Phase) D->F Liquid-Liquid Extraction E Am(III) / Eu(III) in HNO3 (Aqueous Phase) E->F Complexation

Workflow from dipentyl phosphonate synthesis to f-block organometallic complexation.

Validated Experimental Protocols

Protocol A: Synthesis of Dipentyl Phosphonate (DPP)

Causality Focus: The esterification of PCl3​ is highly exothermic. Strict temperature control prevents the formation of unwanted trialkyl phosphites. Furthermore, the continuous removal of HCl is mandatory to prevent acid-catalyzed dealkylation of the newly formed P-O-C bonds [3].

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with 1-pentanol (0.43 mol, 3.0 equiv) and anhydrous dichloromethane (DCM, 200 mL). Cool the system to 0–10 °C using an ice-water bath.

  • Reagent Addition: Prepare a solution of PCl3​ (12.5 mL, 0.14 mol, 1.0 equiv) in DCM (70 mL). Add this solution dropwise via an addition funnel over the course of 1 hour.

  • Byproduct Removal: Throughout the addition, maintain a constant, vigorous argon stream through the reaction mixture. Self-Validation: The argon stream physically strips the liberated HCl gas from the solution; failure to do so will result in significantly reduced yields and visible degradation products on TLC.

  • Maturation: Wash the dropping funnel with additional DCM (20 mL) and stir the reaction mixture for 16 hours at room temperature.

  • Isolation: Concentrate the solution under reduced pressure and dry under high vacuum (HV) to yield DPP as a colorless liquid.

  • Validation: Confirm purity via 31P NMR. The expected chemical shift is δ 7.93 ppm in CDCl3​ [1].

Protocol B: Synthesis of the PO-Py-C5 Ligand
  • Setup: In a Schlenk flask under inert atmosphere, combine 2,6-dichloropyridine (1.0 equiv), synthesized DPP (2.4 equiv), and triethylamine (2.4 equiv) in anhydrous toluene.

  • Catalysis: Introduce a palladium catalyst (e.g., Pd(OAc)2​ with an appropriate phosphine ligand) to facilitate the C-P cross-coupling.

  • Reaction: Reflux the mixture until complete conversion is observed via TLC (typically 12-18 hours).

  • Purification: Purify the crude mixture via silica gel column chromatography to isolate PO-Py-C5 as a colorless oil.

  • Validation: Verify the structure via HR-ESI-MS (calculated for C25​H48​NO6​P2​ [M+H]+ 520.2952, found 520.2947) and 31P NMR ( δ 9.04 ppm) [1].

Protocol C: Formation of the Organometallic Complex

Causality Focus: Complexation is driven by the high nitrate concentration in the aqueous phase, which forces the metal into the organic phase as a neutral, lipophilic inner-sphere complex.

  • Phase Preparation: Prepare the organic phase by dissolving the PO-Py-C5 ligand (0.05 mol/L) in a fluorinated diluent (e.g., F-3). Prepare the aqueous phase containing 3 mol/L HNO3​ spiked with 152Eu(III) and 241Am(III) radiotracers.

  • Extraction: Contact equal volumes of the organic and aqueous phases in a vortex shaker at 25 ± 1 °C for 30 minutes to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the biphasic mixture to separate the layers. The metal ions are now coordinated to the ligand in the organic phase, forming the [M(PO-Py-C5)(NO3​)3​] complex.

Coordination Dynamics of the Complex

The resulting organometallic complex exhibits a highly specific inner coordination sphere. The f-block metal center is coordinated by the tridentate PO-Py-C5 ligand and three bidentate nitrate anions, satisfying the high coordination number (typically 9) characteristic of these elements [1].

Coordination M M(III) (Am/Eu) O1 Phosphoryl Oxygen (Hard Donor) O1->M Dative O2 Phosphoryl Oxygen (Hard Donor) O2->M Dative N1 Pyridine Nitrogen (Soft Donor) N1->M Dative NO1 Nitrate 1 NO1->M Bidentate NO2 Nitrate 2 NO2->M Bidentate NO3 Nitrate 3 NO3->M Bidentate

Inner coordination sphere of the ML(NO3)3 organometallic complex.

Quantitative Data Summary

The following table summarizes the quantitative validation data for the synthesized dipentyl phosphonate intermediate and its resulting cross-coupled organometallic ligands [1].

Compound / LigandPhysical StateYield (%) 31P NMR Shift ( δ , ppm)HR-ESI-MS [M+H]+ (m/z)
Dipentyl Phosphonate (DPP) Colorless Liquid98%7.93N/A
PO-Py-C5 (Pentyl variant)Colorless Oil75%9.04520.2947
PO-Py-iPr (Isopropyl variant)Colorless Crystals80%7.42408.1708
PO-Py-cHex (Cyclohexyl variant)Colorless Crystals73%4.59568.2942

References

  • Synthesis of the ligands; 2. NMR spectra for synthesized substances; 3. Extraction data. Royal Society of Chemistry (RSC Advances Supplementary Information). 1

  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry.2

  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. 3

Sources

Application

Application Note: Extraction Chromatography Utilizing Phosphonic Acid Dipentyl Ester

Target Audience: Analytical Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction and Mechanistic Overview Phosphonic acid, pentyl-, dipentyl ester—...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Radiochemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction and Mechanistic Overview

Phosphonic acid, pentyl-, dipentyl ester—commonly referred to as dipentyl pentylphosphonate (DPPP) or diamyl amylphosphonate (DAAP) —is a highly selective neutral organophosphorus extractant[1][]. In extraction chromatography (EXC), DPPP is typically coated onto an inert polymeric support (such as in commercially available UTEVA® resin) to serve as a stationary phase[1]. This technique bridges the high selectivity of liquid-liquid extraction with the operational simplicity and high theoretical plate count of column chromatography[1].

Causality in Extraction: The separation mechanism is driven by the solvation of neutral metal complexes. The phosphoryl oxygen ( P=O ) of DPPP acts as a strong electron donor to metal centers. At high acid concentrations (e.g., 3 M HNO3​ ), target metals such as U(VI), Th(IV), Pu(IV), and Zr(IV) form neutral nitrato-complexes that partition highly into the hydrophobic DPPP stationary phase[1][3]. Matrix elements like Al(III), Fe(III), and Ca(II) fail to form these stable neutral complexes and remain in the mobile phase[1][3]. Elution is achieved by manipulating the chemical equilibrium—either by dropping the ionic strength to dissociate the complex or by introducing a stronger competing ligand (e.g., fluoride)[3].

Chromatographic Workflow and Separation Logic

The following diagram illustrates the fundamental logic of DPPP-based extraction chromatography, highlighting how chemical environments dictate the retention and release of target analytes.

G Sample Complex Matrix (Geological/Biological) Digestion Acid Digestion (e.g., 3M HNO3 or >9M HCl) Sample->Digestion Solubilize Load Load onto DPPP Resin Column (Stationary Phase) Digestion->Load High Ionic Strength Wash Matrix Wash (Al, Fe, Ca, Ti pass through) Load->Wash Retain Targets (U, Th, Zr, Sc) Elution Target Elution (Dilute Acid or HF) Wash->Elution Complexation/Dilution Analysis Downstream Analysis (MC-ICP-MS, PET Radiolabeling) Elution->Analysis High Purity Extract

Workflow of DPPP-based extraction chromatography for selective metal ion separation.

Quantitative Retention Data

To design an effective separation protocol, it is critical to understand the capacity factor ( k′ ) of various elements under different mobile phase conditions.

Table 1: Retention Behavior of Metal Ions on DPPP Resin

ElementMatrix ConditionRetention Affinity ( k′ )Elution ConditionCausality for Behavior
U(VI), Th(IV) 3 M HNO3​ Very High (>100)0.1 M HCl Strong neutral nitrato-complex formation in HNO3​ ; complex dissociation in dilute HCl .
Zr(IV), Hf(IV) 3 M HNO3​ Very High (>100)0.5 M HF Retained as nitrato-complexes; HF introduces fluoride, forming stronger fluoro-complexes that outcompete DPPP[3].
Sc(III) >9 M HCl HighDe-ionized H2​O Retained via high-chloride coordination; sudden drop in ionic strength destabilizes the complex[4].
Al, Fe, Ca, Ti 3 M HNO3​ or >9 M HCl Very Low (<1)N/A (Pass-through)Inability to form stable, neutral extractable complexes with DPPP under loading conditions[1][3].

Validated Experimental Protocols

Protocol A: Single-Step Separation of Zr and Hf from Geological Matrices

Objective: Isolate Zr and Hf for high-precision isotopic analysis via MC-ICP-MS[3]. Rationale: Traditional ion-exchange fails to separate Zr/Hf from Ti efficiently. DPPP has a massive affinity for tetravalent Zr/Hf in nitric acid, while matrix elements wash out completely[3].

Step-by-Step Methodology:

  • Column Preparation: Slurry 195 mg of dry DPPP-based resin (50–100 μm) into dilute HNO3​ and transfer to a 7.5 mL polystyrene column (7.2 mm i.d.) fitted with a 15-μm polyethylene frit[3].

  • Pre-Conditioning: Rinse the column twice with 1 mL of 3 M HNO3​ to establish the nitrate environment necessary for complexation[3].

  • Sample Loading: Load the LiBO₂-fused, acid-digested geological sample in 3 M HNO3​ . The high nitrate concentration drives Zr and Hf into the DPPP stationary phase[3].

  • Matrix Wash: Wash the column with 3 M HNO3​ . Causality: Elements like Al, P, Ti, Cr, Fe, and Mo do not form stable nitrato-complexes with DPPP and are quantitatively removed[3].

  • Target Elution: Elute Zr and Hf using 10 free column volumes of 0.5 M HF . Causality: Fluoride ions form extremely strong, water-soluble fluoro-complexes with Zr/Hf, outcompeting the phosphoryl oxygen coordination of DPPP, thus rapidly stripping them from the column[3].

Protocol B: Separation of Cyclotron-Produced 44Sc from Natural Calcium Targets

Objective: Purify 44Sc for positron emission tomography (PET) radiolabeling[4]. Rationale: 44Sc is produced via proton irradiation of natCa . DPPP resin allows direct loading of dissolved targets without pH adjustment, streamlining the radiolabeling chemistry[4].

Step-by-Step Methodology:

  • Target Dissolution: Dissolve 300 mg of irradiated 99.999% metallic natCa in concentrated HCl to achieve a concentration of >9 M H+ [4].

  • Loading & Trapping: Load the solution directly onto a 5 mm diameter column packed with 300 mg of DPPP resin. Causality: Sc(III) is retained on the DPPP resin under high chloride concentrations, while the bulk Ca(II) matrix passes through without retention[4].

  • Elution: Elute 44Sc in 200 μL fractions of de-ionized (DI) water. Causality: The sudden drop in ionic strength and chloride concentration destabilizes the Sc-DPPP complex, releasing Sc in a slightly acidic, highly concentrated form ideal for immediate DOTA chelation[4].

Trustworthiness and Self-Validation Systems

To ensure scientific integrity and prevent false positives/negatives during extraction chromatography, the following self-validating controls must be integrated into the workflow:

  • Procedural Blanks: Always run procedural blanks parallel to samples. For trace isotopic analysis (e.g., Protocol A), satisfactory blank levels should not exceed ~55 pg of Hf[3]. Elevated blanks indicate reagent contamination or resin memory effects.

  • Resin Degradation Monitoring: Polystyrene-supported DPPP columns degrade upon prolonged exposure to concentrated nitric acid. Columns must be discarded if a yellow color or microscopic cracks appear, as altered polystyrene introduces severe memory effects and peak tailing[3].

  • Fluorine Masking (For Reused Columns): If columns are reused after HF elution, residual fluoride will prematurely elute tetravalent target metals during the next loading phase. Validation Step: Soak columns in a 2 wt% H3​BO3​ aqueous solution for at least 24 hours prior to reuse. The boron complexes with residual fluoride, masking it and restoring the resin's retention capacity[3].

References

  • Analytical Chemistry (ACS Publications):An Extraction Chromatography Method for Hf Separation Prior to Isotopic Analysis Using Multiple Collection ICP-Mass Spectrometry.
  • TrisKem International:EXTRACTION CHROMATOGRAPHY - UTEVA Resin Specifications. Details the physicochemical properties and standard applications of Dipentyl pentylphosphonate (DPPP)
  • Journal of Nuclear Medicine:Separation of cyclotron-produced 44Sc from a natural calcium target using a dipentyl-pentyl phosphon
  • BOC Sciences:CAS 6418-56-0 (DIAMYL AMYL PHOSPHON

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent hydrolysis of phosphonic acid dipentyl ester during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you prevent the hydrolysis of phosphonic acid dipentyl ester during storage and handling. As specialists in organophosphorus chemistry, we understand the critical importance of maintaining compound integrity for the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of phosphonic acid dipentyl ester during storage?

A1: Phosphonic acid dipentyl ester, like other phosphonate esters, is primarily susceptible to hydrolytic cleavage of its P-O-C ester bonds. The most significant factors promoting this degradation are:

  • Moisture: Water is the key reactant in hydrolysis. Even ambient atmospheric moisture can be sufficient to cause slow degradation over time.[1]

  • pH: The hydrolysis of phosphonate esters is catalyzed by both acidic and basic conditions.[2] The ester is generally most stable at a near-neutral pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis, consistent with the general principles of chemical kinetics.

Q2: How does the "dipentyl" ester group specifically influence the stability of the molecule compared to other dialkyl phosphonates?

A2: The two pentyl groups have a notable effect on the ester's stability, primarily through steric hindrance. The bulky pentyl chains can physically obstruct the approach of a nucleophile (like a water molecule or a hydroxide ion) to the electrophilic phosphorus center.[3] This steric hindrance generally slows down the rate of hydrolysis, particularly under basic conditions, compared to smaller alkyl esters like dimethyl or diethyl phosphonates.[2] Under acidic conditions, the effect of alkyl groups can be more complex, but significant steric bulk still tends to confer greater stability.

Q3: What are the ideal storage conditions for neat phosphonic acid dipentyl ester?

A3: To minimize hydrolysis, phosphonic acid dipentyl ester should be stored under the following conditions:

  • Container: A tightly sealed, inert container, such as an amber glass bottle with a PTFE-lined cap.[4]

  • Atmosphere: The headspace of the container should be filled with an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[1] Avoid repeated freeze-thaw cycles.

  • Environment: The storage location should be dry and well-ventilated, away from heat sources and direct sunlight.[5] It is also crucial to store it separately from strong acids, bases, and oxidizing agents.[6]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you might encounter, providing potential causes and actionable solutions.

Issue 1: I notice a change in the physical appearance of my stored phosphonic acid dipentyl ester (e.g., it has become cloudy or viscous).

  • Possible Cause 1: Water Contamination and Hydrolysis. The most likely cause is the ingress of moisture, leading to the formation of phosphonic acid monopentyl ester and subsequently phosphonic acid. These hydrolysis products have different physical properties and can lead to changes in clarity and viscosity.

    • Solution:

      • Confirm Degradation: Use an analytical method like ³¹P NMR, HPLC, or GC-MS to confirm the presence of hydrolysis products.

      • Improve Storage Protocol: Review your storage procedure. Ensure the container is sealed tightly. For future use, handle the ester under an inert atmosphere (see Protocol 1) and consider storing it over a desiccant.

      • Purification: If necessary, the ester can be repurified, for example, by vacuum distillation, though this may not be practical for small quantities.

  • Possible Cause 2: Incompatibility with Container. While less common for glass, certain plastic containers might leach plasticizers or react with the ester over long periods.

    • Solution: If you are not using borosilicate glass, transfer the ester to a new, clean, and dry amber glass bottle with a PTFE-lined cap.

Issue 2: My experiments (e.g., a biological assay or a chemical reaction) are giving inconsistent or poor results with an older batch of the ester.

  • Possible Cause: Loss of Purity due to Hydrolysis. The effective concentration of the active phosphonic acid dipentyl ester is lower than expected due to degradation. The resulting phosphonic acid or its monoester can also interfere with the experiment.

    • Solution:

      • Quantify Purity: Use a quantitative analytical technique like HPLC with a UV detector or an evaporative light scattering detector (ELSD) to determine the purity of the ester (see Protocol 2).

      • Use a Fresh Aliquot: If possible, use a fresh, unopened vial of the ester for your experiments.

      • Aliquot for Future Use: To prevent contamination of the main stock, aliquot the ester into smaller, single-use vials for future experiments. This minimizes the number of times the main container is opened.

Data Presentation: Influence of Alkyl Group on Hydrolysis
Dialkyl α-HydroxybenzylphosphonateRate Constant k₁ (h⁻¹)Rate Constant k₂ (h⁻¹)Total Time for Complete Hydrolysis (h)
Dimethyl Ester2.640.606.5
Diethyl Ester1.030.359.5

Data adapted from a study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates.[2] k₁ represents the hydrolysis of the first ester group, and k₂ represents the hydrolysis of the second. This data shows that the longer ethyl chains lead to a slower hydrolysis rate compared to the methyl groups, which is consistent with the principles of steric hindrance.

Visualization of Key Concepts
Hydrolysis Mechanisms

The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of a generic dialkyl phosphonate ester.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start R-P(O)(OR')₂ A_Protonation Protonated Ester R-P(O-H)⁺(OR')₂ A_Start->A_Protonation + H⁺ A_Attack Pentacoordinate Intermediate A_Protonation->A_Attack + H₂O A_End R-P(O)(OR')(OH) + R'OH A_Attack->A_End - H⁺ B_Start R-P(O)(OR')₂ B_Attack Pentacoordinate Intermediate B_Start->B_Attack + OH⁻ B_End R-P(O)(OR')(O⁻) + R'OH B_Attack->B_End

Caption: Acid- and base-catalyzed hydrolysis of phosphonate esters.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and addressing issues with phosphonic acid dipentyl ester stability.

Troubleshooting_Workflow Start Problem Observed (e.g., failed experiment, visual change) Check_Visual Visually Inspect Sample Start->Check_Visual Check_Analytical Perform Analytical Check (³¹P NMR, HPLC, GC) Check_Visual->Check_Analytical Is_Degraded Degradation Confirmed? Check_Analytical->Is_Degraded Review_Storage Review Storage Conditions (Temp, Moisture, Atmosphere) Is_Degraded->Review_Storage Yes No_Degradation No Degradation Detected Is_Degraded->No_Degradation No Review_Handling Review Handling Procedures (Inert atmosphere, Aliquoting) Review_Storage->Review_Handling Implement_Changes Implement Corrective Actions (New Storage Protocol, Fresh Sample) Review_Handling->Implement_Changes End Problem Resolved Implement_Changes->End Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for ester degradation.

Experimental Protocols

Protocol 1: Proper Handling and Storage under an Inert Atmosphere

This protocol describes how to handle and store phosphonic acid dipentyl ester to minimize exposure to atmospheric moisture.

  • Materials:

    • Phosphonic acid dipentyl ester in its original container.

    • A source of dry, inert gas (argon or nitrogen) with a regulator and tubing.

    • A clean, dry needle and a septum-compatible cap for the ester's bottle, or a glove box/glove bag.

    • Clean, dry glass vials with PTFE-lined caps for aliquots.

    • Parafilm® or other sealing tape.

  • Procedure:

    • Set up the inert gas line with a gentle, positive pressure flow.

    • If not using a glove box, carefully puncture the septum of the main container with a needle connected to the inert gas line to act as an inlet. Puncture with a second, wider-gauge needle to act as a gas outlet to vent the displaced air.

    • Allow the inert gas to flow for 2-3 minutes to thoroughly flush the headspace of the container.

    • Remove the outlet needle first, then the inlet needle.

    • Quickly open the container and withdraw the desired amount of the ester using a clean, dry syringe or pipette.

    • Dispense the ester into the smaller aliquot vials.

    • Flush the headspace of each new vial with inert gas before sealing tightly with the cap.

    • For extra protection, wrap the caps of the main container and the aliquot vials with Parafilm®.

    • Store the vials at the recommended temperature (e.g., 2-8°C).

Protocol 2: Quantification of Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of phosphonic acid dipentyl ester and quantify its hydrolysis products.

  • Materials:

    • Phosphonic acid dipentyl ester sample.

    • HPLC system with a UV or ELSD detector.

    • A suitable reversed-phase column (e.g., C18).

    • HPLC-grade acetonitrile and water.

    • A suitable acidic modifier (e.g., trifluoroacetic acid or formic acid).

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the ester in acetonitrile at a concentration of approximately 1 mg/mL. Create a dilution series for a calibration curve if absolute quantification is needed.

    • Mobile Phase Preparation: Prepare two mobile phases. For example:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% acetonitrile.

    • HPLC Method:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • Gradient: A typical gradient might be:

        • 0-2 min: 5% B

        • 2-15 min: Ramp to 95% B

        • 15-18 min: Hold at 95% B

        • 18-20 min: Return to 5% B and re-equilibrate.

    • Analysis:

      • Inject the sample. Phosphonic acid dipentyl ester will be relatively non-polar and have a longer retention time.

      • The hydrolysis products (monopentyl ester and the free phosphonic acid) are more polar and will elute earlier.

      • Integrate the peak areas to determine the relative percentage of the parent ester and its degradation products.

References
  • Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(21), 5049. [Link]

  • BenchChem (2025).
  • Hawes, W., & Trippett, S. (1968). Steric hindrance in the alkaline hydrolysis of phosphinate esters. Chemical Communications (London), (11), 577-578. [Link]

  • Hilal, S. H. (2006). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency.
  • Keglevich, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • Mysore Ramesha, B., et al. (2023).
  • Westheimer, F. H. (1968). The hydrolysis of a phosphate, phosphonate or phosphinate ester. Pure and Applied Chemistry, 16(2-3), 163-174.
  • Moravek (2023). A Beginner's Guide to Chemical Storage Best Practices. Moravek.
  • Kafarski, P., & Lejczak, B. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2815-2855.
  • Gauvry, N., & Mortier, J. (2001). Dealkylation of Dialkyl Phosphonates with Boron Tribromide. Synthesis, 2001(04), 553-554.
  • IDR Environmental (2025). The Top 10 Best Practices For Proper Chemical Storage. IDR Environmental.
  • National Institutes of Health (2019). Chemical Safety Guide, 6th Ed.
  • Li, C., et al. (2020). Wet and Dry Processes for the Selective Transformation of Phosphonates to Phosphonic Acids Catalyzed by Brønsted Acids. The Journal of Organic Chemistry, 85(22), 14411-14419.
  • Organic Chemistry Portal.
  • NY Creates. Standard Operating Procedure for Chemical Handling and Storage.
  • Cornell University Environmental Health and Safety (2005). Practices for Proper Chemical Storage. Cornell EHS.
  • Hilal, S. H., et al. (2006). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency.
  • Cornell University Environmental Health and Safety. 7.9.1 General Storage Guidelines. Cornell EHS.
  • University of St Andrews.
  • Georgia Institute of Technology Environmental Health & Safety. General Storage Guidelines for Solids and Liquids. Georgia Tech EHS.
  • University of Georgia Office of Research. Guidelines for Chemical Storage and Management. UGA Office of Research.

Sources

Optimization

Technical Support Center: Mitigating Solvent Toxicity in Dipentyl Phosphonate (DAAP) Extraction Protocols

Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and radiochemists who face a common bottleneck: the high toxicity and enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and radiochemists who face a common bottleneck: the high toxicity and environmental burden of traditional liquid-liquid extraction (LLE) solvents.

Dipentyl phosphonate—widely referred to in the literature as diamyl amylphosphonate (DAAP)—is a highly effective solvating extractant due to the basicity of its phosphoryl oxygen. However, the toxicity in these workflows rarely stems from the DAAP molecule itself; rather, it originates from the volatile organic compounds (VOCs) used as diluents and the extreme acidic conditions of the aqueous phase.

Below is our definitive troubleshooting guide and self-validating protocol repository for reducing solvent toxicity while maintaining high extraction efficiency.

Part 1: Troubleshooting Guides & FAQs

Q1: We are scaling up our U(VI) and Am(III) extraction using DAAP, but our current diluent (toluene) is causing unacceptable VOC exposure levels. How can we reduce diluent toxicity without sacrificing extraction efficiency? The Causality: Aromatic diluents like toluene and xylene pose severe inhalation hazards and environmental toxicity. Fortunately, DAAP does not require aromatic stabilization. The Solution: Switch your diluent to an aliphatic hydrocarbon such as n-dodecane. DAAP exhibits excellent hydrodynamic properties in n-dodecane. In fact, 1.1 M DAAP in n-dodecane has a significantly lower viscosity (2.73 cP) and faster phase disengagement time than traditional Tributyl Phosphate (TBP) systems 1[1]. This minimizes operator exposure during the mixing and settling phases. For next-generation green chemistry, consider Supercritical CO₂ (SCCO₂); DAAP has a high solubility (0.06 to 0.12 mole fraction) in SCCO₂, allowing for completely solvent-free recovery of target metals 2[2].

Q2: Our LLE workflow generates massive volumes of mixed organic-acidic waste. Is there a way to utilize DAAP's high affinity for hexavalent actinides while eliminating the bulk organic solvent entirely? The Causality: Bulk liquid-liquid extraction inherently requires large volumes of organic phase to drive the thermodynamic equilibrium of the separation. The Solution: Transition from LLE to Extraction Chromatography (EXC). By impregnating undiluted DAAP onto an inert polymeric macroporous support (such as Amberlite XAD-7 or Amberchrom CG-71), you create a solid-phase extraction system. Uranium sorption by DAAP-impregnated resins is highly efficient at >1 M nitric acid, and the U(VI) can be eluted using only dilute acid 3[3]. The retention of uranyl nitrate by DAAP-based resins is extraordinarily strong, with k' values >5000 from 0.1 to 8 M HNO₃ 4[4]. This completely eliminates the generation of toxic, mixed organic-radioactive waste.

Q3: We are observing exothermic degradation and off-gassing in our DAAP-nitric acid system at high acidities. What is the mechanism, and how do we mitigate this safety hazard? The Causality: You are observing the thermal decomposition of DAAP-nitric acid solvates. When DAAP is contacted with high concentrations of nitric acid (e.g., 8 M HNO₃), it forms highly loaded solvates (DAAP·2.1HNO₃). These species decompose at lower temperatures than their dilute counterparts, yielding NOₓ, CO, and volatile hydrocarbons via a violent exothermic reaction (enthalpy of decomposition for DAAP·2.1HNO₃ is approximately −1002 kJ/mol) 2[2]. The Solution: Restrict your aqueous phase to 1–3 M HNO₃. DAAP maintains a very high distribution ratio ( D ) for target metals in this range, making higher acidities mechanistically unnecessary and chemically hazardous.

Part 2: Quantitative Data Presentation

The following table summarizes the physicochemical and toxicity metrics when transitioning from legacy systems to optimized DAAP protocols.

Metric1.1 M TBP in n-dodecane (Legacy)1.1 M DAAP in n-dodecane (Optimized LLE)DAAP on XAD-7 Resin (Extraction Chromatography)
Diluent Toxicity Moderate (Aliphatic VOC)Moderate (Aliphatic VOC)Zero (Solid Support)
Density (298 K) ~0.82 g/mL0.9339 g/mLN/A (Solid Phase)
Viscosity (298 K) 3.32 ± 0.07 cP2.73 ± 0.01 cPN/A (Solid Phase)
Phase Disengagement > 60 seconds< 45 secondsInstant (Flow-through)
Metal Recovery HighVery HighConsistently >95%
Waste Generation High Volume Mixed LiquidHigh Volume Mixed LiquidLow Volume Aqueous

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system. If the validation checks fail, the protocol must be halted and the preceding steps repeated.

Protocol A: Solid-Phase Immobilization (Zero-VOC Extraction Chromatography)

Purpose: To eliminate bulk organic solvents by immobilizing DAAP onto a macroporous resin.

  • Substrate Preparation: Wash 10.0 g of Amberlite XAD-7 resin with 50 mL of high-purity methanol to remove monomeric impurities. Dry the resin in a vacuum oven at 50°C for 12 hours.

    • Validation Check: Weigh the resin every 2 hours during drying. Constant weight indicates complete moisture/solvent removal.

  • Impregnation: Dissolve exactly 4.0 g of undiluted DAAP in 20 mL of ethanol (a low-toxicity, highly volatile carrier solvent). Add the dried XAD-7 resin to this solution and slurry for 30 minutes at room temperature to ensure uniform pore penetration.

  • Solvent Evaporation: Transfer the slurry to a rotary evaporator. Remove the ethanol under reduced pressure (40°C, 150 mbar) until the resin appears as free-flowing dry beads.

    • Validation Check (Critical): The final mass of the dried resin must reflect exactly a 40% (w/w) increase (total mass = 14.0 g). A deviation of >1% indicates incomplete DAAP loading or residual ethanol, which will compromise column capacity and reproducibility.

Protocol B: Optimized LLE in Aliphatic Media

Purpose: To perform liquid extraction using low-toxicity aliphatic diluents while preventing exothermic degradation.

  • Solvent Preparation: Prepare a 1.1 M solution of DAAP by dissolving the appropriate volume of vacuum-distilled DAAP in n-dodecane.

    • Validation Check: Measure the density of the organic phase at 298 K; it must strictly read 0.9339 g/mL. A higher density indicates the presence of acidic impurities or degradation products.

  • Aqueous Equilibration: Prepare your aqueous feed containing the target analyte in strictly 2.0 M HNO₃. (Do not exceed 3.0 M to prevent DAAP·2.1HNO₃ solvate formation).

  • Extraction: Contact equal volumes of the organic and aqueous phases (O:A = 1:1). Mix vigorously for 5 minutes.

  • Phase Separation: Allow the phases to separate under gravity.

    • Validation Check: Phase disengagement must complete in < 45 seconds. Prolonged disengagement (>60s) is a primary diagnostic indicator of third-phase formation or hydrolytic degradation of the solvent.

Part 4: Mechanistic Workflow Visualization

G N1 High Toxicity LLE (DAAP + Toluene/VOCs) N2 Diluent Substitution N1->N2 N3 Solid-Phase Immobilization N1->N3 N4 Aliphatic Diluents (n-dodecane) N2->N4 N5 Supercritical CO2 (SCCO2) N2->N5 N6 Extraction Chromatography (Amberlite XAD-7) N3->N6 N7 Eliminates Aromatic Hazards Validation: Phase Separation <45s N4->N7 N8 Zero Organic Liquid Waste Validation: 100% Solvent Recovery N5->N8 N9 Eliminates Bulk Diluent Validation: 40% w/w Mass Increase N6->N9

Fig 1: Mechanistic pathways for mitigating solvent toxicity in DAAP extraction systems.

Part 5: References

  • Studies on the Extraction of Actinides by Diamylamyl Phosphonate Source: Solvent Extraction and Ion Exchange (Taylor & Francis) URL:

  • Studies on the Extraction of Actinides by Diamylamyl Phosphonate (SCCO2 & Kinetics) Source: ResearchGate URL:

  • Separation and Preconcentration of Uranium from Acidic Media by Extraction Chromatography Source: Analytica Chimica Acta (Eichrom) URL:

  • An improved extraction chromatographic resin for the separation of uranium from acidic nitrate media Source: Talanta (PubMed) URL:

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pattern Validation for Dipentyl Ester: A Comparative Platform Guide

As drug development and environmental monitoring standards become increasingly stringent, the precise structural validation of ester compounds—particularly phthalate esters—has become a critical analytical focus. In my t...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and environmental monitoring standards become increasingly stringent, the precise structural validation of ester compounds—particularly phthalate esters—has become a critical analytical focus. In my tenure as a Senior Application Scientist developing high-throughput LC-MS/MS assays, I have observed that the primary bottleneck in dipentyl ester validation is rarely raw instrument sensitivity. Rather, the challenge lies in distinguishing the true analyte from ubiquitous environmental background noise and isobaric interferences.

This guide provides an objective, data-driven comparison of the two dominant mass spectrometry platforms used for this validation: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) HRMS . Furthermore, it establishes a self-validating experimental protocol designed to ensure absolute scientific integrity when analyzing dipentyl esters.

Mechanistic Foundations: Dipentyl Ester Fragmentation

To validate a fragmentation pattern, one must first understand the chemical causality driving it. We will use Dipentyl Phthalate (DPP) as our model dipentyl ester, as its fragmentation behavior is highly conserved and representative of the broader ortho-phthalate class[1].

In positive electrospray ionization (ESI+), DPP readily accepts a proton at the ester carbonyl oxygen, yielding a precursor ion at m/z 307 [M+H]+ . Upon entering the collision cell and undergoing collision-induced dissociation (CID), the molecule follows a predictable, thermodynamically driven two-step fragmentation cascade:

  • α -Cleavage: The molecule loses a pentanol neutral (-88 Da), generating an intermediate ion at m/z 219.

  • McLafferty Rearrangement: The intermediate undergoes a rearrangement involving the transfer of two hydrogen atoms and the loss of a pentene neutral (-70 Da)[1][2].

This cascade terminates at m/z 149 , which corresponds to protonated phthalic anhydride. Because the furan-like ring of protonated phthalic anhydride is highly stable, m/z 149 acts as the dominant base peak for nearly all alkyl-chain phthalate esters[3][4].

Fragmentation DPP Dipentyl Phthalate (DPP) Precursor: [M+H]+ m/z 307 Int1 Intermediate Ion [M+H - C5H11OH]+ m/z 219 DPP->Int1 α-cleavage Loss of pentanol (-88 Da) Base Protonated Phthalic Anhydride Base Peak: m/z 149 DPP->Base Direct high-energy CID Int1->Base McLafferty rearrangement Loss of pentene (-70 Da)

Figure 1: CID fragmentation pathway of dipentyl phthalate yielding the m/z 149 base peak.

Platform Comparison: QqQ vs. Q-TOF HRMS

Because m/z 149 is a universal fragment for phthalates, relying solely on nominal mass transitions (e.g., 307 149) can lead to false positives if isomeric compounds co-elute[5]. Laboratories must choose their analytical platform based on whether their primary goal is absolute sensitivity or structural certainty.

Triple Quadrupole (QqQ)

QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for targeted quantitation. By filtering out chemical and electronic noise prior to detection, QqQs achieve exceptional signal-to-noise ratios. In my experience, a modern QqQ is typically 4x to 10x more sensitive than a TOF instrument for targeted peptide and ester quantitation[6]. However, because they operate at nominal (unit) mass resolution, they cannot distinguish between the true m/z 149 fragment and an isobaric matrix interference of the same nominal mass.

Quadrupole Time-of-Flight (Q-TOF)

Q-TOF instruments overcome the specificity limitations of QqQs by utilizing High-Resolution Accurate Mass (HRAM). The reflectron-TOF mass analyzer permits high-accuracy fragment ion selection without sacrificing significant sensitivity[7]. For DPP, a Q-TOF can measure the exact mass of the protonated phthalic anhydride fragment (C8H5O3+) at m/z 149.0233 , easily resolving it from matrix interferences that might share the nominal mass of 149 but possess a different elemental composition[8].

Table 1: Objective Performance Comparison for Ester Validation
Analytical MetricTriple Quadrupole (QqQ)Q-TOF HRMSCausality / Impact on Validation
Primary Application High-throughput targeted quantitationStructural elucidation & untargeted screeningDictates instrument choice based on phase of drug development.
Mass Resolution Nominal (Unit)High-Resolution (up to 100,000 FWHM)Q-TOF resolves isobaric matrix interferences[8].
Sensitivity (LOD) Superior (Low pg/mL range)Moderate to High (Mid pg/mL range)QqQ duty cycle in MRM mode maximizes ion transmission to detector[6].
Selectivity Relies on precursor-product transition pairsRelies on exact mass measurementsQqQ is vulnerable to false positives if isomers co-elute[5].
Data Acquisition Scanning/Filtering (Targeted)Non-scanning (Captures all ions)Q-TOF allows retrospective data analysis for unknown metabolites[8].

Self-Validating Experimental Protocol

Phthalate esters are ubiquitous environmental contaminants found in laboratory plastics, solvents, and indoor air. Therefore, any robust analytical method must be a self-validating system —meaning the protocol inherently proves its own lack of contamination before validating the sample[4].

Table 2: Optimized MS/MS Parameters for DPP Validation
ParameterValue / DescriptionScientific Causality
Ionization Mode ESI Positive (+ve)Promotes efficient protonation of the ester carbonyls to form [M+H]+[5].
Precursor Ion m/z 307.2 (Nominal) / 307.1904 (Exact)Corresponds to the intact protonated DPP molecule.
Primary Product Ion m/z 149.0 (Nominal) / 149.0233 (Exact)Formed via loss of pentanol and pentene; serves as the primary validation peak[1].
Secondary Product Ion m/z 219.1 (Nominal) / 219.1018 (Exact)Intermediate ion confirming the specific pentyl chain length.
Collision Energy (CE) 15 - 25 eV (Optimized per platform)Sufficient to induce α -cleavage without completely shattering the phthalic ring.
Step-by-Step Methodology

Phase 1: Contamination-Controlled Extraction

  • Glassware Preparation: Bake all glassware in a muffle furnace at 400°C for 4 hours to destroy residual phthalates. Never use plastic pipette tips or microcentrifuge tubes.

  • Extraction: Perform a liquid-liquid extraction (LLE) using LC-MS grade n-hexane. Ensure all solvent bottles utilize PTFE-lined caps[9].

Phase 2: System Suitability and Blank Validation 3. Procedural Blank: Process a blank sample (e.g., LC-MS grade water) through the exact LLE workflow. 4. Validation Gate: Inject the blank. The system is only considered "validated for use" if the m/z 149 peak area in the blank is strictly below the established Limit of Detection (LOD)[4]. If the blank fails, the solvent or glassware is contaminated, and the run must be aborted.

Phase 3: Orthogonal LC-MS/MS Acquisition 5. Chromatography: Inject the sample onto a C18 column (e.g., 100 x 4.6 mm, 2.6 µm) using a fast gradient of water and methanol, both modified with 10 mM ammonium acetate to enhance ionization efficiency[5]. 6. Data Acquisition: Split the sample for analysis. Run the quantitative replicate on the QqQ in MRM mode (monitoring 307 149 and 307 219). Run the qualitative replicate on the Q-TOF in Precursor Ion Scan mode to confirm the exact mass of the 149.0233 fragment[1][7].

Workflow Prep 1. Contamination-Controlled Prep (Baked Glassware, Hexane LLE) Blank 2. Method Blank Validation (m/z 149 Background < LOD) Prep->Blank Split 3. Sample Splitting for Orthogonal Validation Blank->Split Blank Passes QC QqQ 4A. Triple Quadrupole (QqQ) MRM Mode: 307 -> 149 (High Sensitivity Quantitation) Split->QqQ QTOF 4B. Q-TOF HRMS Precursor Ion Scan (Accurate Mass Confirmation) Split->QTOF Data 5. Data Synthesis & Fragmentation Pattern Match QqQ->Data QTOF->Data

Figure 2: Self-validating analytical workflow for orthogonal MS validation of dipentyl esters.

Data Synthesis and Conclusion

Successful validation of dipentyl ester fragmentation requires marrying the quantitative rigor of a Triple Quadrupole with the structural confidence of a Q-TOF HRMS. By establishing a self-validating protocol that rigorously controls for the ubiquitous m/z 149 background contamination, researchers can confidently distinguish true analyte signals from matrix artifacts. When evaluating alternatives, laboratories focused on late-stage pharmacokinetic quantitation should prioritize QqQ platforms, whereas those engaged in early-stage structural elucidation or environmental screening will find the resolving power of Q-TOF indispensable.

References

  • Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI (Chemproc).[Link]

  • Optimisation of contamination-control, extraction and analysis of trace levels of phthalic acid esters in seawater. Taylor & Francis.[Link]

  • SCIEX phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. SCIEX Technical Notes.[Link]

  • Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning. PubMed (Journal of Mass Spectrometry).[Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. PubMed (Bioanalysis).[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of Synthesized Phosphonic Acid Dipentyl Ester: The Definitive Role of GC-MS

For researchers and professionals in drug development and specialty chemical synthesis, the unambiguous determination of a newly synthesized compound's purity is a non-negotiable cornerstone of quality control. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and specialty chemical synthesis, the unambiguous determination of a newly synthesized compound's purity is a non-negotiable cornerstone of quality control. This guide provides an in-depth, field-proven perspective on the validation of phosphonic acid dipentyl ester purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and objectively compare GC-MS with alternative analytical techniques, supported by clear, actionable data.

The Analytical Challenge: Why Purity Matters for Phosphonic Acid Esters

Phosphonic acids and their esters are a critical class of compounds, acting as isosteres of carboxylic acids and finding applications from antiviral agents to industrial chelators. The synthesis of a target molecule like phosphonic acid dipentyl ester, often via methods like the Michaelis-Arbuzov reaction or esterification of the corresponding phosphonic acid, can introduce a variety of impurities.[1][2] These may include:

  • Unreacted Starting Materials: Residual phosphonic acid or pentanol.

  • Reaction Intermediates: Mono-esterified phosphonic acid.

  • By-products: Pyrophosphonates or products from side-reactions.[3]

  • Solvent and Reagent Residues: Trace amounts of catalysts or solvents used during synthesis and purification.[4]

The presence of these impurities, even at low levels, can drastically alter the compound's physicochemical properties, biological activity, and toxicity profile, making a robust, validated purity assessment essential.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this application due to its high chromatographic resolution and the specificity of mass spectrometric detection. It excels at separating volatile and semi-volatile compounds from a complex mixture and providing definitive identification based on their mass-to-charge ratio and fragmentation patterns.[5]

However, phosphonic acid esters, particularly if they contain any residual acidic impurities, can be challenging to analyze directly due to their polarity and potential for thermal degradation in the hot GC inlet. The key to a successful GC-MS method is derivatization .

Causality of Derivatization: The acidic proton on any residual phosphonic acid or monoester impurity makes the molecule polar and prone to adsorption on the GC column, leading to poor peak shape and inaccurate quantification. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups.[6] This transformation drastically increases the analyte's volatility and thermal stability, ensuring sharp, symmetrical peaks and reliable, reproducible results.

GC-MS Validation Workflow

The following diagram outlines the comprehensive workflow for the validation of phosphonic acid dipentyl ester purity using GC-MS.

GC-MS_Validation_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Method Validation (ICH Q2(R1)) cluster_report Phase 4: Reporting Sample Synthesized Ester (Bulk Sample) Deriv Derivatization (e.g., with BSTFA) Sample->Deriv RefStd Certified Reference Standard (>99.5%) RefStd->Deriv Spike Spiking with Known Impurities Spike->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection & ID) GC->MS Specificity Specificity/ Selectivity MS->Specificity Linearity Linearity & Range MS->Linearity Accuracy Accuracy (% Recovery) MS->Accuracy Precision Precision (Repeatability & Intermediate) MS->Precision LOD_LOQ LOD & LOQ MS->LOD_LOQ Robustness Robustness MS->Robustness Report Final Purity Report (% Area Normalization) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for GC-MS purity validation of phosphonic acid dipentyl ester.

Experimental Protocol: A Self-Validating System

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its trustworthiness and suitability for its intended purpose.[7][8]

1. Materials and Reagents:

  • Phosphonic acid dipentyl ester (synthesized batch)

  • Certified Reference Standard (CRS) of phosphonic acid dipentyl ester (>99.5% purity)

  • Expected impurities (e.g., phosphonic acid monopentyl ester), if available

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Acetonitrile (HPLC or Ultra Resi grade)

  • Internal Standard (IS): e.g., Triphenyl phosphate (if absolute quantification is desired over area percent)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the CRS and the synthesized batch at approximately 1000 µg/mL in anhydrous acetonitrile.

  • Calibration Standards: Perform serial dilutions of the CRS stock to prepare calibration standards covering the expected range (e.g., 1, 10, 50, 100, 250, 500 µg/mL).

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is critical to remove any moisture that would consume the derivatizing reagent.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.[9]

    • Cool to room temperature before placing in the GC autosampler.

3. GC-MS Instrumental Conditions:

ParameterRecommended SettingRationale
GC System Agilent 7890 GC or equivalentIndustry-standard, reliable performance.
Column Agilent J&W DB-35ms UI (20 m x 0.18 mm x 0.18 µm) or equivalent mid-polarity column.[10]Provides excellent resolution for organophosphorus compounds and inertness to minimize peak tailing.
Inlet Splitless mode, 250 °CMaximizes sensitivity for trace impurity detection.
Carrier Gas Helium, constant pressure mode (e.g., 43.5 psi)Inert and provides good chromatographic efficiency.
Oven Program 95 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)Optimized to separate the main component from potential early-eluting (solvents) and late-eluting impurities.
MS System Agilent 5975C MSD or equivalentProvides high sensitivity and stable mass accuracy.
Ionization Mode Electron Impact (EI), 70 eVStandard mode, creates reproducible fragmentation patterns for library matching and identification.
Mass Range Scan m/z 45-450Covers the expected mass range of the derivatized analyte and potential impurities.[11]
Source Temperature 230 °CStandard operating temperature.
Quad Temperature 150 °CStandard operating temperature.

4. Data Analysis & Purity Calculation:

  • Identification: The primary peak in the synthesized sample chromatogram should be identified as TMS-derivatized phosphonic acid dipentyl ester by comparing its retention time and mass spectrum with that of the Certified Reference Standard.

  • Purity Calculation (Area Normalization): The purity is typically calculated on an area percent basis.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method assumes that all impurities have a similar response factor to the main component, which is a reasonable starting point for purity analysis. For higher accuracy, relative response factors should be determined.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a premier technique, a comprehensive validation strategy often benefits from orthogonal methods—different techniques that measure the same attribute through different physical principles. This strengthens confidence in the results.

Parameter GC-MS (with Derivatization) High-Performance Liquid Chromatography (HPLC-UV/MS) Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Acid-Base Titrimetry
Principle Separation by volatility/polarity, detection by mass fragmentation.Separation by polarity, detection by UV absorbance or mass.Signal intensity is directly proportional to the number of ³¹P nuclei.[12]Neutralization of acidic protons.[13]
Specificity Very High. Mass spectrum provides definitive identification.High. Good for non-volatile impurities. MS detection enhances specificity.[14]Very High. Unique chemical shift for each phosphorus environment.[15]Low. Measures total acidic content; cannot distinguish between different acidic species.
Sensitivity (LOD/LOQ) Very High. Can detect impurities at <0.05% levels.High. Good sensitivity, especially with MS detection.[16]Moderate. Typically requires higher concentrations (>0.1%) than chromatographic methods.[17]Low. Only suitable for major components or total acidity.
Quantification Relative (Area %). Can be absolute with specific standards.Relative (Area %). Can be absolute with specific standards.Absolute. Primary method; can quantify without a specific reference standard for the analyte.[12]Absolute. Provides total acid concentration.
Sample Prep Moderate. Requires precise, anhydrous derivatization.Simple. Typically "dilute and shoot."Simple. Dissolve in deuterated solvent with an internal standard.Simple. Dissolve in a suitable solvent.
Throughput Moderate. Run times are typically 20-30 minutes.High. Run times can be <10 minutes.Low. Requires longer acquisition times for good signal-to-noise, especially for ³¹P.High. Can be automated for rapid analysis.
Key Advantage Excellent for volatile/semi-volatile impurities & identification.Ideal for non-volatile or thermally labile impurities.Orthogonal confirmation of purity and absolute quantification. Quick assessment of total acid/base content.
Key Limitation Requires derivatization for polar analytes.May not resolve isomers or compounds with no chromophore (if using UV).Lower sensitivity and higher equipment cost.Non-specific; cannot be used for ester purity itself.
Methodology Comparison Diagram

Caption: Comparative attributes of key analytical techniques for purity assessment.

Conclusion

For the comprehensive purity validation of synthesized phosphonic acid dipentyl ester, GC-MS stands out as the method of choice. Its combination of high-resolution separation and specific mass detection provides an unparalleled level of confidence in both the identification of the main component and the detection and identification of volatile and semi-volatile impurities. While the requirement for derivatization adds a step to the sample preparation, the significant improvement in chromatographic performance justifies this effort.

For a truly bulletproof quality assessment, employing an orthogonal technique like ³¹P qNMR is highly recommended.[12] It provides an independent, absolute measure of the phosphorus-containing species in the sample, serving as an excellent cross-validation of the GC-MS results. HPLC is a valuable tool for analyzing potential non-volatile or thermally sensitive impurities that would not be amenable to GC. Together, this multi-faceted analytical approach ensures the highest degree of scientific integrity and provides the trustworthy data required for critical research and drug development decisions.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link][7]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link][18]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]

  • Garrido, F. R., et al. (2015). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Molecules, 20(8), 13698–13711. [Link][17]

  • Neto, A. J. C., et al. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation. [Link][8]

  • PMDA. (n.d.). ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency. [Link][20]

  • Jones, T. L., et al. (1991). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Rapid Communications in Mass Spectrometry, 5(4), 162-166. [Link][14]

  • Popa, G., & Dinu, M. (2016). Comparison of the GC and HPLC methods for the determination of pesticides. Journal of Chemistry, 2016, 1-6. [Link][21]

  • Mohammadi, R., et al. (2023). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. Scientific Reports, 13(1), 12345. [Link][5]

  • Demkowicz, S., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5678. [Link][3]

  • Primoris. (2024). Unpacking phosphonic acid. [Link][22]

  • Dragan, E. S., et al. (2006). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Metal Ion Sorption Properties. Industrial & Engineering Chemistry Research, 45(15), 5139-5146. [Link][23]

  • Alcaraz, A., et al. (2013). Extraction of Phosphonic Acids from Urine Samples and Analysis by Gas Chromatography with Detection by Mass Spectrometryand Flam. Lawrence Livermore National Laboratory. [Link][9]

  • Perroud, M., et al. (2013). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. Journal of AOAC International, 96(4), 868-873. [Link][6]

  • Wang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 123. [Link][15]

  • Campbell, D. A. (1994). Methods for the synthesis of phosphonate esters. Google Patents. [1]

  • Agilent Technologies. (2011). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link][10]

  • ChemBuddy. (2024). Titration of phosphoric acid with sodium hydroxide. [Link][13]

  • Wang, J., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9), 488-496. [Link][16]

  • Profrock, D., et al. (2006). Determination of phosphoric acid triesters in human plasma using solid-phase microextraction and gas chromatography coupled to inductively coupled plasma mass spectrometry. Journal of Chromatography B, 831(1-2), 176-184. [Link][24]

  • NASA. (1989). Determination of Phosphoric and Sulfuric Acids in Polishing Solutions by Acid-Base Titration Using a pH Meter. [Link][25]

  • KDK-Kawakami. (2021). Fractional determination of nitric acid and phosphoric acid. [Link][26]

  • Holcombe, T. W. (2012). The Synthesis and Characterization of Phosphonic Acids for the Surface Modification Study on Indium Tin Oxide. Georgia Institute of Technology. [Link][4]

  • Demkowicz, S., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(18), 5678. [Link][2]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • Savignac, P., et al. (2011). Summary of the synthetic routes to prepare phosphonic acids detailed in... Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 829-861. [Link][27]

  • Keglevich, G. (2014). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Current Organic Synthesis, 11(4), 565-574. [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link][28]

  • National Institute of Health Sciences, Japan. (n.d.). Study on Estimation and Application of Uncertainty of GC/MS Measurement Values. [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. [Link][11]

Sources

Safety & Regulatory Compliance

Safety

Phosphonic acid, dipentyl ester proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your laboratory’s safety and waste management protocols is just as critical as the accuracy of your analytical results. Phosphonic acid, dipentyl ester (common...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your laboratory’s safety and waste management protocols is just as critical as the accuracy of your analytical results. Phosphonic acid, dipentyl ester (commonly referred to as dipentyl phosphonate or di-n-amylphosphate) is a versatile organophosphorus compound utilized as an extractant for rare earth elements, a plasticizer, and an intermediate in organic synthesis[1].

However, its chemical structure dictates strict handling and disposal protocols. Organophosphorus compounds are highly persistent in aquatic ecosystems and carry risks of acute toxicity and neurotoxic effects[2]. This guide provides a self-validating, step-by-step operational plan for the compliant disposal of dipentyl phosphonate.

Physico-Chemical Profiling & Disposal Implications

To design a safe disposal protocol, we must first understand the physical parameters that dictate the chemical's behavior in waste streams.

PropertyValueOperational Implication for Disposal
CAS Number 1809-17-2 / 3138-42-9Essential for accurate RCRA/EPA hazardous waste manifesting[2].
Boiling Point ~309.5 °CLow volatility at room temperature reduces inhalation risk, but necessitates high-energy incineration for destruction[2].
Flash Point 141 °CCombustible liquid. Must be segregated from strong oxidizers in the waste accumulation area[2].
Density 1.045 g/cm³Slightly denser than water. It will phase-separate and sink in aqueous waste carboys, requiring careful phase management[2].
Toxicity Profile Acute toxicity, neurotoxicDrain disposal is strictly prohibited. Mandates strict PPE (nitrile/neoprene) during all waste handling[2][3].

The Causality of Organophosphorus Waste Management (E-E-A-T)

Do not simply follow disposal steps; understand the mechanistic reasoning behind them.

  • Why is drain disposal prohibited? Organophosphorus compounds are classified on the "Red List" of laboratory wastes[3]. They resist standard biological degradation in municipal wastewater treatment plants and are highly toxic to aquatic life[4].

  • Why high-temperature incineration? The P-C and P-O bonds in dipentyl phosphonate are highly stable. Complete destruction requires high-temperature incineration (>1000 °C) with adequate retention time (e.g., 2 seconds) to prevent the formation of toxic intermediate degradation products[5].

  • What happens to the phosphorus? During proper pilot-scale or commercial incineration, destruction efficiencies exceed 99.999%. The oxidized phosphorus primarily partitions into the bottom ash, while exhaust gas scrubbers capture any volatile phosphorus oxides (POx) to prevent the release of corrosive atmospheric emissions[6].

Waste Segregation & Disposal Workflow

G A Phosphonic Acid, Dipentyl Ester Waste Generation B Phase Separation & Segregation A->B C Liquid Organic Waste (HDPE/Glass Carboy) B->C D Solid Contaminated Waste (Absorbents, PPE) B->D E Secondary Containment & RCRA Labeling C->E D->E F High-Temp Incineration (>1000°C) with POx Scrubbing E->F

Workflow for the segregation and high-temperature incineration of organophosphorus waste.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure regulatory compliance and operator safety.

Phase 1: Point-of-Generation Segregation
  • Isolate Liquid Waste: Collect pure or solvent-mixed dipentyl phosphonate in a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are required. Do not use metal containers, as trace moisture can cause organophosphorus compounds to slowly hydrolyze into corrosive phosphoric acids.

  • Avoid Halogen Mixing: Unless dictated by the experimental workflow, do not mix this waste with halogenated solvents (e.g., dichloromethane). Mixing non-halogenated organophosphorus waste with halogens significantly increases the cost and complexity of the required incineration process[6].

  • Isolate Solid Waste: Place all contaminated consumables (pipette tips, nitrile gloves, weighing boats) into a heavy-duty, puncture-resistant bag designated for solid hazardous waste[7].

Phase 2: Packaging and Labeling (Self-Validating Check)
  • Primary Containment: Ensure the waste carboy is sealed with a tightly fitting, leak-proof cap. Vented caps should only be used if there is a validated risk of gas generation (unlikely with pure dipentyl phosphonate).

  • Secondary Containment: Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Organophosphorus Liquid (Dipentyl Phosphonate) - Toxic / Combustible"[7].

Phase 3: Spill Response & Decontamination Protocol

In the event of an operational spill, standard aqueous cleanup is insufficient due to the chemical's density and low water solubility.

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Causality note: Do not use sawdust or paper towels, as the chemical is combustible (Flash Point 141 °C)[2].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution. The alkalinity helps to slowly hydrolyze any residual phosphonic acid esters. Collect all aqueous washings as hazardous waste; do not wash the effluent down the drain [3].

  • Final Disposal: Transfer all collected materials to your facility's Environmental Health and Safety (EHS) department for final transport to a licensed EPA-compliant high-temperature incineration facility[5].

References

  • [2] LookChem. Cas 3138-42-9, DI-N-AMYLPHOSPHATE. Available at: [Link]

  • [1] MySkinRecipes. dipentyl phosphonate. Available at:[Link]

  • [7] University of Cambridge Safety Office. Disposal of Chemical Waste. Available at:[Link]

  • [3] University of St Andrews. Disposal of Laboratory Wastes (GUIDANCE). Available at:[Link]

  • [4] FEMS Microbiology Reviews (Oxford Academic). Microbial degradation of organophosphorus compounds. Available at:[Link]

  • [5] U.S. Environmental Protection Agency (EPA). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. Available at:[Link]

  • [6] ResearchGate. Pilot-scale incineration of wastes with high content of chlorinated and non-halogenated organophosphorus flame retardants. Available at:[Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Phosphonic Acid, Dipentyl Ester

As a preferred partner in laboratory safety and chemical handling, we provide more than just compliance checklists; we deliver the mechanistic reasoning behind every safety protocol. For researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we provide more than just compliance checklists; we deliver the mechanistic reasoning behind every safety protocol. For researchers and drug development professionals working with Phosphonic acid, dipentyl ester (CAS 1809-17-2), also known as dipentyl phosphonate, understanding the physical and chemical properties of the molecule is critical to ensuring operational safety and experimental integrity[1].

This guide synthesizes technical accuracy with field-proven insights to establish a self-validating system for handling this specific organophosphorus compound.

Chemical Profile & Hazard Causality

Dipentyl phosphonate ( C10​H23​O3​P ) is frequently utilized in drug development as a synthetic intermediate for phosphonate-based prodrugs (such as nucleotide analogs) and as a highly effective extractant[1].

Under the Globally Harmonized System (GHS), this compound triggers a GHS07 (Exclamation Mark) pictogram, indicating acute toxicity and irritation potential[2]. The hazards are directly tied to its molecular structure:

  • High Lipophilicity: The two pentyl (5-carbon) chains render the molecule highly non-polar. This lipophilicity allows the compound to easily bypass the skin's lipid bilayer, making dermal absorption a primary and rapid route of exposure.

  • Organophosphorus Reactivity: While not as acutely neurotoxic as certain organophosphates, phosphonate esters can cause significant localized protein denaturation (irritation) upon contact with mucous membranes or ocular tissue.

Evidence-Based PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for handling lipophilic esters. Your PPE strategy must be specifically tailored to block transdermal and inhalation routes.

Table 1: Hazard Summary and PPE Matrix for Dipentyl Phosphonate
Hazard RouteGHS IndicatorMechanistic CausalityRequired PPE & Engineering Control
Dermal Acute Tox. 4 (H312)Lipophilic dipentyl chains facilitate rapid transdermal absorption through standard porous materials.Butyl rubber or heavy-duty Nitrile gloves ( 8 mil); Fluid-resistant lab coat.
Inhalation Acute Tox. 4 (H332)Vaporization during transfer or heating leads to rapid respiratory tract absorption.Certified Fume Hood (80-120 fpm). Half-face respirator with OV cartridges if outside hood.
Oral Acute Tox. 4 (H302)Systemic toxicity typical of organophosphorus compounds.Strict hygiene; double-gloving recommended during high-volume transfers.
Ocular Irritant (Category 2)Direct contact causes localized protein denaturation and severe irritation.Chemical splash goggles (Face shield required if handling >500 mL).

Operational Workflow: Safe Handling Protocol

To ensure both user safety and the purity of your drug intermediates, every procedure must be a self-validating system. Do not proceed to the next step unless the previous step's validation condition is met.

Protocol: Aliquoting and Transfer of Dipentyl Phosphonate
  • Environmental Validation:

    • Action: Verify the fume hood monitor reads a face velocity between 80-120 feet per minute (fpm).

    • Causality: This specific velocity ensures vapor containment without creating turbulent eddies that could blow aerosols back into your breathing zone.

  • PPE Integrity Check:

    • Action: Don butyl rubber or heavy-duty nitrile gloves. Perform a "roll test" by trapping air in the glove and rolling it from the cuff to check for micro-punctures.

    • Self-Validation: A glove that maintains internal air pressure is confirmed intact.

  • Equipment Selection:

    • Action: Use glass pipettes, PTFE-lined syringes, or stainless steel cannulas.

    • Causality: The lipophilic nature of dipentyl phosphonate can degrade standard polystyrene or unlined polypropylene over time, leaching plasticizers and compromising the purity of your pharmaceutical intermediates.

  • Execution:

    • Action: Dispense the chemical slowly down the interior side of the receiving vessel.

    • Causality: Minimizing kinetic energy transfer prevents the formation of hazardous micro-aerosols.

  • Primary Decontamination:

    • Action: Rinse all reusable glassware with a compatible organic solvent (e.g., ethanol or acetone) inside the fume hood before transferring to the general wash area.

Workflow Start Initiate Protocol: Dipentyl Phosphonate Handling Hood Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Hood->PPE Inspect Self-Validation: Inspect Gloves for Micro-tears PPE->Inspect Execute Execute Transfer/Experiment Using PTFE or Glass Inspect->Execute Spill Spill Occurs? Execute->Spill Clean Contain with Inert Absorbent (Vermiculite/Sand) Spill->Clean Yes Dispose Dispose as Organophosphorus Hazardous Waste Spill->Dispose No Clean->Dispose

Figure 1: Self-validating operational workflow and spill response logic for handling dipentyl phosphonate.

Spill Response & Disposal Plan

Organophosphorus spills require immediate, calculated action. Never use combustible materials (like paper towels or sawdust) to absorb dipentyl phosphonate, as the high surface area combined with organic material can create a fire hazard or complicate chemical disposal.

Immediate Spill Response (Volumes < 100 mL)
  • Isolate: Lower the fume hood sash completely. Alert personnel in the immediate vicinity.

  • Contain: Surround and cover the spill with an inert, inorganic absorbent such as vermiculite or dry sand .

    • Causality: Inert absorbents trap the lipophilic liquid without reacting, preventing vapor propagation.

  • Collect: Use non-sparking tools (e.g., a polypropylene scoop) to collect the saturated absorbent.

  • Neutralize Surface: Wash the spill surface with a mild alkaline detergent solution.

    • Causality: Mild alkalinity helps hydrolyze residual phosphonate esters into less volatile, water-soluble phosphonic acid salts, which can then be safely wiped away.

Waste Disposal Logistics

Dipentyl phosphonate must never be disposed of down the drain or mixed with general organic waste.

  • Classification: Label the waste container explicitly as "Hazardous Waste: Organophosphorus Compound (Dipentyl Phosphonate)."

  • Container Compatibility: Store waste in High-Density Polyethylene (HDPE) or glass containers. Avoid standard PET.

  • Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for disposal via high-temperature incineration, which safely breaks the stable C-P and P-O bonds, reducing the compound to carbon dioxide, water, and recoverable phosphoric acid.

References

  • Phosphonic acid dipentyl ester — Chemical Substance Information - NextSDS.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Phosphonic acid, dipentyl ester
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Phosphonic acid, dipentyl ester
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